molecular formula C10H10N2O3 B138357 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid CAS No. 136584-14-0

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Cat. No.: B138357
CAS No.: 136584-14-0
M. Wt: 206.2 g/mol
InChI Key: UCNFCRXGPQHQBE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNFCRXGPQHQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382712
Record name (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136584-14-0
Record name (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid, a quinoxaline derivative of interest in medicinal chemistry. Quinoxaline scaffolds are prevalent in a wide range of biologically active compounds, exhibiting antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide outlines a two-step synthetic pathway and details the expected analytical characterization of the target compound.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The initial step involves the synthesis of the ethyl ester precursor, Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Synthesis_Pathway Reactant1 o-Phenylenediamine Intermediate Ethyl 2-(3-oxo-1,2,3,4- tetrahydroquinoxalin-2-yl)acetate Reactant1->Intermediate Condensation Reactant2 Diethyl 2-oxosuccinate Reactant2->Intermediate Product 1,2,3,4-Tetrahydro-3-oxo-2- quinoxalineacetic acid Intermediate->Product Hydrolysis

Caption: Synthetic route to the target compound.

Experimental Protocols

Synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

This procedure is adapted from the synthesis of structurally related quinoxalinone derivatives.

Materials:

  • o-Phenylenediamine

  • Diethyl 2-oxosuccinate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add diethyl 2-oxosuccinate (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, is expected to precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol. A publication describing the synthesis of the title compound's ethyl ester provides crystal structure data for the purified product.[4]

Synthesis of this compound (Hydrolysis)

This protocol is a general method for the alkaline hydrolysis of quinoxaline esters.

Materials:

  • Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric Acid (HCl) (for acidification)

Procedure:

  • Suspend Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate in a mixture of ethanol (or methanol) and water.

  • Add a solution of NaOH or KOH (2-3 equivalents) in water to the suspension.

  • Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC until the starting ester is completely consumed.

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated HCl.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Characterization Data

The following tables summarize the expected quantitative data for the intermediate ester and the final carboxylic acid product based on available literature for the ester and analogous compounds for the acid.

Table 1: Physicochemical and Crystallographic Data for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
ParameterValueReference
Molecular FormulaC₁₂H₁₄N₂O₃[4]
Molecular Weight234.25 g/mol [4]
Crystal SystemTriclinic[4]
Space GroupP-1[4]
a (Å)4.8082 (18)[4]
b (Å)8.260 (3)[4]
c (Å)14.413 (6)[4]
α (°)84.072 (7)[4]
β (°)81.473 (5)[4]
γ (°)85.140 (5)[4]
Volume (ų)561.7 (4)[4]
Z2[4]
Table 2: Expected Characterization Data for this compound
PropertyExpected Value
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Melting Point >200 °C (with decomposition)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.5 (br s, 1H, COOH), 10.5 (s, 1H, N-H), 6.7-7.1 (m, 4H, Ar-H), 4.2 (m, 1H, CH), 3.4 (m, 2H, CH₂), 2.8 (dd, 1H, CH₂), 2.6 (dd, 1H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 172 (C=O, acid), 168 (C=O, lactam), 140-120 (Ar-C), 55 (CH), 45 (CH₂), 35 (CH₂)
IR (KBr, cm⁻¹) ν: 3400-2500 (O-H, N-H), 1710 (C=O, acid), 1680 (C=O, lactam), 1600, 1490 (C=C, aromatic)
Mass Spectrometry (ESI-MS) m/z: 207.07 [M+H]⁺, 229.05 [M+Na]⁺

Logical Workflow for Characterization

The following workflow illustrates the logical steps for the complete characterization of the synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_structure Structural Elucidation cluster_confirmation Final Confirmation Synthesis Synthesized Product TLC TLC Analysis Synthesis->TLC Recrystallization Recrystallization TLC->Recrystallization If impure MeltingPoint Melting Point TLC->MeltingPoint If pure Recrystallization->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C) MeltingPoint->NMR IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS DataAnalysis Data Analysis and Structure Confirmation MS->DataAnalysis

Caption: Characterization workflow for the target compound.

References

Technical Guide: Physicochemical Properties and Biological Evaluation of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological evaluation of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of oncology.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound (CAS No: 136584-14-0) is presented in Table 1. It is important to note that while an experimental melting point has been reported, several other key parameters are based on computational predictions and should be considered as such.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃-
Molecular Weight 206.2 g/mol [1]
Melting Point 169-170 °C[2]
Boiling Point (Predicted) 526.6 ± 43.0 °C[2]
Density (Predicted) 1.313 ± 0.06 g/cm³[2]
pKa (Predicted) 4.04 ± 0.10[2]
LogP (Predicted) 1.17[3][4]
Polar Surface Area (PSA) 17.07 Ų[3][4]

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process involving the synthesis of its ethyl ester precursor followed by hydrolysis.

Synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

This procedure is adapted from the synthesis of the ethyl ester as described in the literature.[1][5]

Reaction Scheme:

Starting Material: Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate Reagents: Hydrogen (H₂), Palladium on Carbon (Pd/C) catalyst, Ethanol Product: Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Protocol:

  • A mixture of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate (1 g) and a catalytic amount of Pd/C in ethanol is prepared in a suitable reaction vessel.

  • The mixture is stirred for 10 hours under a hydrogen atmosphere.

  • Upon completion of the reaction, the mixture is filtered to remove the Pd/C catalyst.

  • The solvent (ethanol) is removed from the filtrate under reduced pressure.

  • The resulting residue is recrystallized from ethanol to yield the pure ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate as yellow crystals.[5]

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard procedure in organic synthesis.

Reaction Scheme:

Starting Material: Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate Reagents: Base (e.g., Sodium Hydroxide or Lithium Hydroxide), Water, Acid (for workup, e.g., Hydrochloric Acid) Product: this compound

General Protocol:

  • Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is dissolved in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • An aqueous solution of a base (e.g., NaOH or LiOH) is added to the mixture.

  • The reaction is stirred at room temperature until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is acidified with a suitable acid (e.g., HCl) to protonate the carboxylate.

  • The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the final product, this compound.

Biological Activity and Experimental Protocols

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activity against various cancer cell lines. The mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway

The primary signaling pathway affected by this class of compounds is the microtubule dynamics pathway, which is crucial for cell division.

G Mechanism of Action of this compound Derivatives A 1,2,3,4-Tetrahydro-3-oxo-2- quinoxalineacetic acid Derivative C Inhibition of Tubulin Polymerization A->C B Tubulin Dimers D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F

Fig. 1: Mechanism of Action Pathway
Experimental Workflows

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound and its derivatives.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

G Tubulin Polymerization Assay Workflow A Prepare Tubulin Solution (in polymerization buffer with GTP) C Initiate Polymerization by adding Tubulin Solution to wells A->C B Add Test Compound or Vehicle (DMSO) to 96-well plate B->C D Incubate at 37°C C->D E Monitor Absorbance at 340 nm (or fluorescence) over time D->E F Data Analysis: Plot Absorbance vs. Time E->F

Fig. 2: Tubulin Polymerization Assay

This experiment determines the effect of the compound on the progression of the cell cycle.

G Cell Cycle Analysis Workflow A Culture Cancer Cells B Treat cells with Test Compound or Vehicle for a defined period A->B C Harvest and Fix Cells (e.g., with cold 70% ethanol) B->C D Stain with Propidium Iodide (PI) and treat with RNase C->D E Analyze by Flow Cytometry D->E F Data Analysis: Quantify cells in G0/G1, S, and G2/M phases E->F

Fig. 3: Cell Cycle Analysis Workflow

This assay quantifies the induction of apoptosis in cells treated with the compound.

G Apoptosis Assay Workflow A Culture Cancer Cells B Treat cells with Test Compound or Vehicle for a defined period A->B C Harvest Cells B->C D Wash cells and resuspend in Annexin V Binding Buffer C->D E Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Data Analysis: Quantify viable, early apoptotic, late apoptotic, and necrotic cells F->G

Fig. 4: Apoptosis Assay Workflow

Conclusion

This compound and its derivatives represent a promising class of compounds with potential applications in cancer therapy due to their ability to inhibit tubulin polymerization. This guide provides foundational data and methodologies to support further research and development in this area. It is recommended that experimental verification of the predicted physicochemical properties be undertaken to provide a more complete profile of this molecule.

References

Spectral Analysis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure incorporates a quinoxaline core, a lactam (cyclic amide), and a carboxylic acid moiety, suggesting a range of possible biological activities. A thorough spectral analysis is the cornerstone of its structural elucidation and purity assessment. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for its empirical analysis.

Predicted Spectral Data

The spectral characteristics of this compound have been predicted based on its chemical structure. These predictions are intended to serve as a reference for researchers undertaking the synthesis and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals for the aromatic, methylene, and methine protons, as well as the labile protons of the carboxylic acid and amide groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic Protons7.0 - 7.5Multiplet4H
N-H (Amide)8.0 - 8.5Singlet (broad)1H
N-H (Amine)4.0 - 5.0Singlet (broad)1H
CH (α to COOH)4.5 - 5.0Triplet1H
CH₂ (Acetic Acid)2.8 - 3.2Doublet2H
CH₂ (Tetrahydroquinoxaline)3.3 - 3.8Multiplet2H
COOH10.0 - 12.0Singlet (broad)1H
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 175
C=O (Amide/Lactam)165 - 170
Aromatic C-H115 - 130
Aromatic C (quaternary)130 - 145
CH (α to COOH)55 - 65
CH₂ (Acetic Acid)40 - 50
CH₂ (Tetrahydroquinoxaline)40 - 50
Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
3400 - 3200N-H (Amine & Amide)StretchingMedium
3300 - 2500O-H (Carboxylic Acid)Stretching (broad)Broad, Strong
3100 - 3000C-H (Aromatic)StretchingMedium
2950 - 2850C-H (Aliphatic)StretchingMedium
1720 - 1700C=O (Carboxylic Acid)StretchingStrong
1680 - 1650C=O (Amide/Lactam)StretchingStrong
1600 - 1450C=C (Aromatic)StretchingMedium-Weak
1320 - 1210C-O (Carboxylic Acid)StretchingMedium
Predicted Mass Spectrometry Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

Parameter Predicted Value
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Predicted [M]+• m/z 206
Major Predicted Fragments m/z 147 ([M-COOH]+), m/z 161 ([M-CH₂COOH]+)

Experimental Protocols

The following are generalized protocols for the spectral analysis of a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] Ensure the compound is fully dissolved.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[2]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.[3]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.[2] Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

  • Background Spectrum : Collect a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.[5]

  • Sample Spectrum : Place the prepared sample in the spectrometer and collect the infrared spectrum.[6]

  • Data Analysis : Identify the major absorption bands and correlate them with the corresponding functional groups using standard correlation tables.[7]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]

  • Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is useful for fragmentation analysis, while ESI is a softer ionization method that often preserves the molecular ion.[9][10]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11]

  • Detection and Spectrum Generation : The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

  • Data Interpretation : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.[12]

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_structure Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MassSpec Mass Spectrometry (MS) Purification->MassSpec Molecular Weight & Formula IRSpec Infrared (IR) Spectroscopy Purification->IRSpec Functional Groups NMRSpec NMR Spectroscopy Purification->NMRSpec Connectivity & Stereochemistry Structure Final Structure Determination MassSpec->Structure IRSpec->Structure NMRSpec->Structure

Caption: A generalized workflow for the synthesis and structural elucidation of a novel organic compound.

Logical Relationship of Spectroscopic Techniques

Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound Unknown Compound MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR NMR_1D 1D NMR (¹H, ¹³C) Compound->NMR_1D MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups AtomEnvironments Atom Environments & Connectivity NMR_1D->AtomEnvironments NMR_2D 2D NMR (COSY, HSQC, HMBC) SpatialRelationships Spatial Relationships NMR_2D->SpatialRelationships FinalStructure Elucidated Structure MolWeight->FinalStructure FuncGroups->FinalStructure AtomEnvironments->NMR_2D AtomEnvironments->FinalStructure SpatialRelationships->FinalStructure

Caption: Logical connections between spectroscopic methods and the structural information they provide.

Predicted Mass Spectrometry Fragmentation

Fragmentation_Pathway M [M]+• m/z = 206 F1 [M - COOH]+• m/z = 161 M->F1 - COOH F2 [M - CH₂COOH]+• m/z = 147 M->F2 - CH₂COOH F3 Further Fragmentation F1->F3 F2->F3

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

References

The Quinoxalinone Scaffold: A Journey from Discovery to Therapeutic Prominence

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxalinone core, a heterocyclic scaffold composed of a fused benzene and pyrazinone ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide range of biological targets have propelled the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and evolution of quinoxalinone compounds, offering valuable insights for professionals engaged in drug discovery and development. We will delve into the key synthetic milestones, the spectrum of biological activities, mechanisms of action, and detailed experimental protocols for the characterization of these potent molecules.

A Historical Perspective: From Serendipitous Synthesis to Rational Design

The journey of quinoxalinone chemistry began in 1884 with the pioneering work of Korner and Hinsberg, who first reported the synthesis of a quinoxaline derivative through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This foundational reaction laid the groundwork for the exploration of this novel heterocyclic system. For several decades, research into quinoxalines and their derivatives remained largely academic. However, the discovery of the potent antibacterial activity of quinoxalin-1,4-dioxides in 1938 marked a turning point, igniting interest in their therapeutic potential.[2]

The mid-20th century witnessed a surge in the synthesis and biological evaluation of a multitude of quinoxalinone derivatives. This era was characterized by a largely empirical approach to drug discovery, with compounds being screened against a variety of disease models. These early investigations revealed a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, solidifying the quinoxalinone scaffold as a promising pharmacophore.[3][4]

The advent of molecular biology and a deeper understanding of disease pathways in the late 20th and early 21st centuries ushered in an era of rational drug design. Researchers began to specifically target key enzymes and receptors implicated in various pathologies, leading to the development of highly potent and selective quinoxalinone-based inhibitors. This targeted approach has culminated in the successful clinical development and FDA approval of several quinoxalinone-containing drugs, cementing their importance in modern medicine.

Therapeutic Applications and Mechanisms of Action

Quinoxalinone derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and use in a variety of therapeutic areas.

Anticancer Activity

The anticancer potential of quinoxalinone compounds is one of the most extensively studied areas. These molecules exert their effects through various mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Erdafitinib , an FDA-approved drug for metastatic urothelial carcinoma, is a potent inhibitor of fibroblast growth factor receptors (FGFRs).[5][6] By binding to the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4, erdafitinib inhibits their phosphorylation and downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to decreased cell viability.[7][8]

Many other quinoxalinone derivatives have shown significant cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[9][10][11][12] These compounds often induce apoptosis through the mitochondrial pathway and can cause cell cycle arrest.[13][14]

Antiviral Activity

Glecaprevir , a key component of an FDA-approved combination therapy for Hepatitis C, is a potent inhibitor of the HCV NS3/4A protease.[15] This viral enzyme is crucial for the proteolytic cleavage of the HCV polyprotein, a necessary step for viral replication. By blocking this protease, glecaprevir effectively halts the viral life cycle.[1][16]

Antimicrobial Activity

The antimicrobial properties of quinoxalinones have been recognized for decades. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for many antimicrobial quinoxalinones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Some derivatives have demonstrated promising minimum inhibitory concentration (MIC) values against multidrug-resistant strains.

Other Therapeutic Areas

Brimonidine , a quinoxaline derivative, is an alpha-2 adrenergic agonist used in the treatment of glaucoma.[6][17] It lowers intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow.[18][19] The activation of alpha-2 adrenergic receptors in the ciliary body leads to the inhibition of adenylate cyclase, a decrease in cAMP levels, and consequently, reduced aqueous humor secretion.[18]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of representative quinoxalinone compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Quinoxalinone Derivatives

Compound/DrugCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 14MCF-7 (Breast)2.61Doxorubicin-[7]
Compound 18MCF-7 (Breast)22.11 ± 13.3Doxorubicin11.77 ± 4.57[7]
Compound 17A549 (Lung)46.6 ± 7.41--[7]
Compound 17HCT-116 (Colon)48 ± 8.79--[7]
Compound 19MGC-803 (Gastric)9--[7]
Compound 19T-24 (Bladder)27.5--[7]
Compound 20T-24 (Bladder)8.9--[7]
Compound 8MGC-803 (Gastric)1.49 ± 0.18--[7]
Compound 8T-24 (Bladder)4.49 ± 0.65--[7]
Compound VIIIcHCT-116 (Colon)2.5Doxorubicin-[9]
Compound VIIIcMCF-7 (Breast)9Doxorubicin-[9]
Compound VIIIaHepG2 (Liver)9.8Doxorubicin-[9]
Compound XVaHCT-116 (Colon)4.4Doxorubicin-[9]
Compound XVaMCF-7 (Breast)5.3Doxorubicin-[9]
Compound 4mA549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20[14]
Compound 4bA549 (Lung)11.98 ± 2.595-Fluorouracil4.89 ± 0.20[14]
Compound 10MKN 45 (Gastric)0.073Adriamycin0.12[12]
Compound 10MKN 45 (Gastric)0.073Cis-platin2.67[12]

Table 2: Antimicrobial Activity of Quinoxalinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Quinoxalinone DerivativeS. aureus (MDRB)1.95 - 15.62Norfloxacin0.78 - 3.13[20]
Compound 10Candida albicans16--[21]
Compound 10Aspergillus flavus16--[21]
Compound 2dEscherichia coli8--[21]
Compound 3cEscherichia coli8--[21]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of quinoxalinone compounds.

Synthesis of Quinoxalinone Derivatives (General Procedure)

A common method for the synthesis of quinoxalinone derivatives involves the condensation of an o-phenylenediamine with an α-ketoacid.[22]

Materials:

  • Substituted o-phenylenediamine

  • α-ketoacid (e.g., ethyl pyruvate, glyoxylic acid)

  • Solvent (e.g., n-butanol, ethanol, toluene)

  • Catalyst (optional, e.g., a mild acid)

  • Standard laboratory glassware and purification apparatus (e.g., reflux condenser, rotary evaporator, column chromatography setup)

Procedure:

  • To a solution of the substituted o-phenylenediamine (1 mmol) in the chosen solvent (10 mL), add the α-ketoacid (1.1 mmol).

  • If a catalyst is used, add it to the reaction mixture.

  • Reflux the reaction mixture for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired quinoxalinone derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][11][23][24]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Quinoxalinone compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

  • Prepare serial dilutions of the quinoxalinone compound in culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Kinase Inhibition Assay (e.g., FGFR)

This protocol describes a general method for determining the inhibitory activity of a quinoxalinone compound against a specific kinase, such as FGFR.

Materials:

  • Recombinant human FGFR enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Quinoxalinone compound stock solution (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the quinoxalinone compound in kinase buffer.

  • In a 384-well plate, add the compound dilutions, the FGFR enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP. Include a no-enzyme control and a vehicle control (DMSO).

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][16][25][26]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Quinoxalinone compound stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Perform a two-fold serial dilution of the quinoxalinone compound in MHB directly in a 96-well plate.

  • Add the diluted bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by quinoxalinone compounds and a general experimental workflow for their evaluation.

FGFR_Signaling_Pathway Ligand FGF FGFR FGFR Ligand->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes ERK->Proliferation Promotes

Caption: Inhibition of the FGFR signaling pathway by Erdafitinib.

Apoptosis_Signaling_Pathway Quinoxalinone Quinoxalinone Compound Bax Bax Quinoxalinone->Bax Activates Bcl2 Bcl-2 Quinoxalinone->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis via the mitochondrial pathway.

Experimental_Workflow Synthesis Synthesis of Quinoxalinone Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) InVitro->Cytotoxicity TargetAssay Target-Based Assay (e.g., Kinase Inhibition) InVitro->TargetAssay Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism TargetAssay->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay InVivo In Vivo Efficacy Studies Mechanism->InVivo AnimalModel Animal Models of Disease InVivo->AnimalModel LeadOptimization Lead Optimization AnimalModel->LeadOptimization

References

A Technical Guide to the Biological Screening of Novel Quoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the biological screening of novel quinoxaline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It offers detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and signaling pathways to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer potential.[3][4] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like topoisomerase II and protein kinases (e.g., VEGFR-2), and modulation of critical signaling pathways involved in cancer cell proliferation and survival.[4][5]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the quantitative data on the cytotoxic and growth-inhibitory effects of various quinoxaline derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Quinoxaline Derivatives Against Various Cancer Cell Lines [4]

Compound ClassSpecific DerivativeCancer Cell LineAssayIC50 (µM)
Quinoxaline-basedCompound IVProstate (PC-3)MTT2.11
Quinoxaline-hydrazoneCompound 5hLiver (HepG2)MTT2.8
Quinoxaline-hydrazoneCompound 5aBreast (MCF-7)MTT3.1
Quinoxaline-hydrazoneCompound 5gColon (HCT-116)MTT4.2

Table 2: Antiproliferative Activity of 2,3-Substituted Quinoxalin-6-amine Analogs [5]

CompoundR2R3A549 (Lung) GI50 (µM)AsPC-1 (Pancreatic) GI50 (µM)HT-29 (Colon) GI50 (µM)MDA-MB-231 (Breast) GI50 (µM)PC-3 (Prostate) GI50 (µM)SK-OV-3 (Ovarian) GI50 (µM)U-2 OS (Bone) GI50 (µM)
6j PhenylPhenyl>10>10>10>10>10>10>10
6k FuranylFuranyl0.450.380.510.420.480.550.49
6l ThienylThienyl0.780.650.820.710.750.880.79
Experimental Protocols

This protocol assesses the cytotoxic effect of a test compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., PC-3, HepG2, MCF-7, HCT-116)

    • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • Quinoxaline derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[3]

This protocol detects and quantifies apoptosis induced by quinoxaline derivatives using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.

  • Materials:

    • Cancer cells treated with quinoxaline derivatives

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This protocol analyzes the effect of quinoxaline derivatives on cell cycle progression.

  • Materials:

    • Cancer cells treated with quinoxaline derivatives

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment and Fixation: Treat cells with the quinoxaline derivative at the desired concentrations for 24-48 hours. Harvest the cells, wash them with PBS, and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

experimental_workflow_anticancer cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Screening cluster_analysis Data Analysis & Further Steps synthesis Synthesis of Novel Quinoxaline Derivatives purification Purification & Characterization synthesis->purification stock_prep Stock Solution Preparation (e.g., in DMSO) purification->stock_prep cytotoxicity Cytotoxicity Assay (e.g., MTT) stock_prep->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle ic50 Determine IC50 Values apoptosis->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar pathway Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) sar->pathway

Caption: Experimental workflow for evaluating the anticancer potential of novel quinoxaline derivatives.

signaling_pathway_anticancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Receptor PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 and PI3K/AKT/mTOR signaling pathway by a quinoxaline derivative.[4]

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi.[6] Their mechanisms of action can involve bioreductive activation leading to oxidative stress or the inhibition of essential enzymes like DNA gyrase.[6]

Data Presentation: Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives [7]

CompoundStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Aspergillus flavus MIC (µg/mL)
2d >256168>256>256
3c >256168>256>256
4 >25616>256>256>256
6a >25616>256>256>256
10 >256>256>2561616
Experimental Protocols

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Quinoxaline compound stock solution (in DMSO)

    • Sterile 96-well microtiter plates

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Procedure:

    • Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline compound in the broth medium directly in the 96-well plate.

    • Inoculation: Add a standardized inoculum of the test microorganism to each well.

    • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

  • Materials:

    • Quinoxaline compound solution

    • Sterile filter paper disks (6 mm diameter)

    • Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

    • Bacterial or fungal strains

    • Standardized microbial inoculum

  • Procedure:

    • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

    • Disk Application: Sterile filter paper disks are impregnated with a known concentration of the quinoxaline compound solution (e.g., 50 µ g/disk ) and placed on the agar surface.

    • Incubation: The plates are incubated under appropriate conditions.

    • Zone of Inhibition Measurement: The diameter of the clear zone of no growth around the disk is measured in millimeters.

Visualization

experimental_workflow_antimicrobial cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis compound Test Compound (Quinoxaline Derivative) dilutions Prepare Serial Dilutions compound->dilutions inoculate Inoculate with Microbial Suspension dilutions->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate (24-48h) observe Observe Growth determine Determine MIC/ Zone of Inhibition observe->determine report Data Analysis & Reporting determine->report

Caption: General workflow for antimicrobial screening of quinoxaline derivatives.

Anti-inflammatory and Antiviral Activities

Quinoxaline derivatives have also demonstrated potential as anti-inflammatory and antiviral agents.[8][9][10] Their anti-inflammatory effects can be attributed to the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[9][11] The antiviral activity has been observed against a range of DNA and RNA viruses.[8][12]

Data Presentation: Anti-inflammatory and Antiviral Activities

Table 4: In Vivo Anti-inflammatory Activity of Quinoxaline Derivatives [9]

CompoundIn Vivo Anti-inflammatory Effect (%)
7b 41
Indomethacin (Reference) 47

Table 5: Antiviral Activity of a Triazoloquinoxaline Derivative [8]

CompoundVirusAssayActivity
1 Herpes Simplex VirusPlaque-reduction25% reduction at 20 µg/mL
Experimental Protocols

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Wistar albino rats.

  • Procedure:

    • The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

This assay is used to quantify the infectivity of a virus and the inhibitory effect of a compound.

  • Materials:

    • Host cells (e.g., Vero cells)

    • Virus stock

    • Test compound

    • Culture medium

    • Agarose or methylcellulose overlay

    • Staining solution (e.g., crystal violet)

  • Procedure:

    • Confluent monolayers of host cells are infected with the virus in the presence of various concentrations of the quinoxaline derivative.

    • After an adsorption period, the cells are overlaid with a semi-solid medium (containing the compound) to restrict the spread of the virus.

    • The plates are incubated to allow for plaque formation.

    • The cells are then fixed and stained, and the viral plaques (clear zones) are counted.

    • The percentage of plaque reduction is calculated relative to a virus control without the compound.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[5][13] Understanding the structure-activity relationship is crucial for the rational design of more potent and selective compounds.

Visualization

sar_overview cluster_sar Structure-Activity Relationship (SAR) of Quinoxaline Derivatives cluster_observations Key SAR Observations quinoxaline_core Quinoxaline Core activity Biological Activity (Anticancer, Antimicrobial, etc.) quinoxaline_core->activity Influences r2_sub Substituents at R2 position r2_sub->quinoxaline_core r3_sub Substituents at R3 position r3_sub->quinoxaline_core other_sub Substituents at other positions (e.g., R6, R7) other_sub->quinoxaline_core obs1 Heteroaromatic substitutions at R2 and R3 (e.g., furanyl, thienyl) can enhance anticancer activity compared to phenyl groups. [6] obs2 Introduction of a sulfonohydrazide moiety can lead to potent sPLA2 and α-glucosidase inhibitors. [19, 29] obs3 The presence of a dimethylquinoxalinyl methylene nucleus and a lipophilic ester function can be important for antiviral activity. [1]

Caption: Overview of the structure-activity relationship (SAR) for quinoxaline derivatives.

References

In Silico Modeling of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico modeling of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid, a member of the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the computational approaches to understanding and optimizing the therapeutic potential of this class of molecules.

Introduction to Quinoxaline Derivatives

Quinoxaline, a fused heterocyclic system of a benzene and a pyrazine ring, serves as a privileged scaffold in drug discovery.[2] Its derivatives have been extensively explored as inhibitors of various enzymes and receptors, such as vascular endothelial growth factor receptor-2 (VEGFR-2), poly (ADP-ribose) polymerase-1 (PARP-1), histone deacetylases (HDACs), and acetylcholinesterase (AChE).[1][5][6][7] The versatility of the quinoxaline core allows for structural modifications to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making them attractive candidates for therapeutic development.[8]

Synthesis of this compound

While specific synthesis protocols for this compound are not extensively detailed in the literature, a plausible synthetic route can be extrapolated from the synthesis of similar quinoxalinone derivatives. A common method involves the condensation of an o-phenylenediamine with a suitable dicarbonyl compound. For the target molecule, the reaction of o-phenylenediamine with a derivative of tartaric acid or a related four-carbon dicarbonyl compound under appropriate reaction conditions could yield the desired product. Another potential route involves the opening of an isoxazole ring with 1,2-diaminobenzene.[9]

In Silico Modeling Workflow

A typical in silico modeling workflow for a novel compound like this compound involves a multi-step process to predict its biological activity, binding mode, and pharmacokinetic properties.

G cluster_0 Ligand Preparation cluster_1 Target Identification & Preparation cluster_2 Computational Analysis cluster_3 Analysis & Optimization lig_3d 3D Structure Generation lig_opt Energy Minimization lig_3d->lig_opt docking Molecular Docking lig_opt->docking target_id Target Selection pdb_ret PDB Structure Retrieval target_id->pdb_ret prot_prep Protein Preparation pdb_ret->prot_prep prot_prep->docking md Molecular Dynamics docking->md bind_anal Binding Mode Analysis docking->bind_anal md->bind_anal qsar QSAR Modeling lead_opt Lead Optimization qsar->lead_opt admet ADMET Prediction admet->lead_opt bind_anal->lead_opt

Caption: In silico drug discovery workflow.

Ligand Preparation

The initial step involves generating a 3D structure of this compound. This can be achieved using software like MarvinSketch or ChemDraw, followed by energy minimization using force fields such as MMFF94 or UFF.

Target Identification and Preparation

Based on the activities of similar quinoxaline derivatives, potential biological targets can be identified. For this guide, we will consider VEGFR-2, a key player in angiogenesis and a common target for anticancer drugs.[1] The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the target protein. This technique helps in understanding the binding mode and estimating the binding affinity.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Prepare the Receptor:

    • Load the prepared PDB file of VEGFR-2 into AutoDock Tools.

    • Add polar hydrogens and assign Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Prepare the Ligand:

    • Load the energy-minimized structure of this compound.

    • Detect the rotatable bonds and save the ligand in PDBQT format.

  • Define the Grid Box:

    • Center the grid box on the active site of VEGFR-2, ensuring it encompasses the binding pocket.

  • Run Docking:

    • Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid parameters.

  • Analyze Results:

    • Visualize the docked poses and analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the ligand-protein complex over time. This provides insights into the dynamic behavior of the complex and the persistence of key interactions.

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Generate the topology for the ligand using a server like CGenFF.

    • Combine the protein and ligand PDB files.

    • Place the complex in a simulation box and solvate with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform steepest descent energy minimization to remove steric clashes.

  • Equilibration:

    • Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system.

  • Production MD:

    • Run the production simulation for a desired time (e.g., 100 ns).

  • Analysis:

    • Analyze the trajectory to calculate RMSD, RMSF, and hydrogen bond occupancy.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, untested compounds.[1]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug candidate's success. In silico tools like SwissADME or OSIRIS can predict these properties based on the molecular structure.[10]

Potential Signaling Pathway

Given the frequent targeting of kinases by quinoxaline derivatives, a plausible signaling pathway to investigate for this compound is the VEGFR-2 signaling cascade, which is critical in angiogenesis.[1][8]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoxaline 1,2,3,4-Tetrahydro-3-oxo-2- quinoxalineacetic acid Quinoxaline->VEGFR2

Caption: Inhibition of VEGFR-2 signaling.

Quantitative Data from Related Quinoxaline Derivatives

The following tables summarize representative quantitative data for various quinoxaline derivatives from published studies. This data provides a reference for the expected range of activities and properties for novel compounds in this class.

Table 1: In Vitro Antiproliferative Activity of Quinoxaline Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Compound 19MGC-8039[2]
Compound 20T-248.9[2]
Compound 3THP-11.6[2]
Compound 24A3750.003[2]
Compound 8HepG-23.88[6]
Compound 13dSMMC-77210.071[11]

Table 2: Enzyme Inhibitory Activity of Quinoxaline Derivatives

CompoundTarget EnzymeIC50Reference
Compound 8aPARP-12.31 nM[5]
Compound 5PARP-13.05 nM[5]
Compound 6cAcetylcholinesterase0.077 µM[7]
Compound 13dTubulin Polymerization3.97 µM[11]

Table 3: In Silico Docking Scores of Quinoxaline Derivatives against VEGFR-2

CompoundDocking Score (kcal/mol)Reference
Designed Molecule 1-182.241[1]
Designed Molecule 2-178.654[1]
Designed Molecule 3-175.321[1]
Template Ligand-170.579[1]

Conclusion

The in silico modeling approaches outlined in this guide provide a robust framework for the preclinical evaluation of this compound and its analogs. By combining techniques such as molecular docking, molecular dynamics, and ADMET prediction, researchers can gain valuable insights into the potential therapeutic applications of this class of compounds, thereby accelerating the drug discovery and development process. The provided protocols and data serve as a starting point for further computational and experimental investigations into the promising biological activities of quinoxaline derivatives.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action for the chemical scaffold represented by 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid. While direct experimental data for this specific molecule is limited in publicly available literature, extensive research on closely related analogs, particularly N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, strongly indicates a primary mechanism centered on the inhibition of tubulin polymerization. This document synthesizes the available evidence, presenting quantitative data, detailed experimental protocols from pertinent studies, and visual diagrams to elucidate the signaling pathways and experimental workflows associated with this class of compounds. The insights provided herein are intended to guide further research and drug development efforts targeting the promising anti-cancer potential of the tetrahydroquinoxaline core.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action attributed to the 3-oxo-1,2,3,4-tetrahydroquinoxaline scaffold is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] These compounds are believed to exert their anti-proliferative effects by binding to the colchicine binding site on β-tubulin.[1][2][3] This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. By disrupting microtubule formation, these compounds lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis (programmed cell death).[1][4]

Quantitative Data on a Lead Analog

Table 1: Anti-proliferative Activity of Compound 13d [1]

Cell LineDescriptionIC₅₀ (μM)
HeLaHuman cervical cancer0.126
SMMC-7721Human hepatocellular carcinoma0.071
K562Human chronic myelogenous leukemia0.164

Table 2: Tubulin Polymerization Inhibitory Activity of Compound 13d [1]

AssayIC₅₀ (μM)
Tubulin Polymerization Assay3.97

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action of tubulin polymerization inhibitors, based on the protocols described for the tetrahydroquinoxaline class of compounds.[1]

Cell Viability Assay (MTT Assay)
  • Objective: To determine the anti-proliferative activity of the compound against various cancer cell lines.

  • Procedure:

    • Cancer cells (e.g., HeLa, SMMC-7721, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compound (e.g., this compound analog) and incubated for an additional 48-72 hours.

    • Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.

Tubulin Polymerization Assay
  • Objective: To directly measure the inhibitory effect of the compound on the polymerization of tubulin in a cell-free system.

  • Procedure:

    • A reaction mixture containing tubulin (e.g., from bovine brain), GTP, and a fluorescent reporter in a polymerization buffer is prepared.

    • The test compound at various concentrations is added to the reaction mixture.

    • The polymerization of tubulin is initiated by raising the temperature to 37°C.

    • The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.

    • The IC₅₀ value is determined by comparing the extent of polymerization in the presence of the compound to that of a control (e.g., DMSO).

Cell Cycle Analysis
  • Objective: To determine the effect of the compound on cell cycle progression.

  • Procedure:

    • Cancer cells are treated with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours).

    • The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight.

    • The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Procedure:

    • Cancer cells are treated with the test compound at various concentrations for a specified time.

    • The cells are harvested, washed with cold PBS, and resuspended in a binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of apoptotic cells (Annexin V-positive) is quantified.

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

G cluster_0 Cellular Environment cluster_1 Cellular Consequences Compound Tetrahydroquinoxaline Derivative Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed signaling pathway for tetrahydroquinoxaline derivatives.

Experimental Workflow for Mechanism of Action Studies

G start Start: Compound Synthesis and Characterization mtt Cell Viability Assay (MTT) start->mtt ic50 Determine IC₅₀ Values mtt->ic50 tubulin Tubulin Polymerization Assay ic50->tubulin cycle Cell Cycle Analysis ic50->cycle apoptosis Apoptosis Assay ic50->apoptosis end Conclusion on Mechanism of Action tubulin->end cycle->end apoptosis->end

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The available evidence strongly supports the classification of the 3-oxo-1,2,3,4-tetrahydroquinoxaline scaffold as a tubulin polymerization inhibitor. The anti-proliferative activity of this class of compounds is directly linked to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. While the data presented is based on close analogs, it provides a robust framework for understanding the likely mechanism of action of this compound.

Future research should focus on the direct synthesis and biological evaluation of this compound to confirm its activity and potency. Further studies could also explore the structure-activity relationship (SAR) of the acetic acid moiety at the 2-position compared to other substitutions on the tetrahydroquinoxaline ring. In vivo studies in animal models are also a critical next step to evaluate the therapeutic potential of this compound class for the treatment of cancer.

References

The Evolving Landscape of Tetrahydroquinoxaline Derivatives: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoxaline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have demonstrated promising potential as anticancer, antimicrobial, and kinase-inhibiting agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydroquinoxaline derivatives, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate a deeper understanding of this important class of compounds.

Anticancer Activity: Targeting Cellular Proliferation

Tetrahydroquinoxaline derivatives have emerged as a potent class of anticancer agents, primarily through their ability to inhibit crucial cellular processes like tubulin polymerization and key signaling kinases.

As Tubulin Polymerization Inhibitors

A significant area of research has focused on tetrahydroquinoxaline sulfonamide derivatives as inhibitors of tubulin polymerization, targeting the colchicine binding site.[1][2] The SAR studies in this area highlight several key structural features that govern their antiproliferative activity.

Structure-Activity Relationship Summary:

A general trend observed is the influence of substituents on both the tetrahydroquinoxaline core and the sulfonamide moiety.

  • Substitution on the Tetrahydroquinoxaline Ring: The presence of a methoxy group on the tetrahydroquinoxaline ring generally enhances inhibitory activity compared to unsubstituted analogs.[2]

  • Substituents on the Phenylsulfonamide Moiety:

    • Position of Substitution: The position of substituents on the phenyl ring of the sulfonamide is critical. Generally, para-substitution leads to more potent compounds.

    • Nature of Substituents: Electron-donating groups (e.g., -OCH3, -NH2) and small electron-withdrawing groups (e.g., -CF3) at the C4 position of the phenyl ring are favorable for activity.[3] Bulky substituents, such as a tert-butyl group, tend to decrease potency.[3]

Table 1: Anticancer Activity of Tetrahydroquinoxaline Sulfonamide Derivatives as Tubulin Inhibitors

Compound IDR¹ (Sulfonamide)R² (THQ)Cancer Cell LineIC₅₀ (µM)
I-1 HHHT-29>10
I-5 HOCH₃HT-29>10
I-7 4-OCH₃OCH₃HT-290.85
I-17 4-NH₂OCH₃HT-291.23
I-19 4-CF₃OCH₃HT-292.56
I-21 4-tBuOCH₃HT-29>10
I-26 4-COOCH₃OCH₃HT-295.43

Data extracted from literature.[2][3]

As Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

Tetrahydroquinoxaline derivatives have also been investigated as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the MAPK signaling cascade involved in cellular stress responses.[4][5]

Structure-Activity Relationship Summary:

The SAR for ASK1 inhibition centers on modifications of the quinoxaline core and appended side chains.

  • Substitution on the Quinoxaline Ring: The introduction of specific substituents on the benzene ring of the quinoxaline moiety can significantly impact inhibitory potency. For instance, dibromo substitution has been shown to result in a highly potent inhibitor.[3]

  • Pyridine and Triazole Fragments: Modifications to pyridine and triazole fragments attached to the core structure are crucial for optimizing activity.[6]

Table 2: In Vitro ASK1 Kinase Inhibitory Activities of Quinoxaline Derivatives

Compound IDModificationsIC₅₀ (nM)
GS-4997 (Reference) -6.0
Compound 4 Triazolylpyridine fragment147
Compound 26e Dibromo substituted quinoxaline30.17
Compound 30 Benzene ring fusion69.24

Data extracted from literature.[3][7][8]

Antimicrobial Activity

The tetrahydroquinoxaline scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacterial strains.

Structure-Activity Relationship Summary:

The antibacterial activity of these derivatives is influenced by the nature and position of substituents on the core structure. For instance, in a series of angular tetrahydrocycloamino[1,2-a]quinoxalin-4-one derivatives, specific substitutions led to significant activity against S. epidermidis and S. aureus.[9]

Table 3: Minimum Inhibitory Concentration (MIC) of Tetrahydrocycloamino[1,2-a]quinoxalin-4-one Derivatives

Compound IDBacterial StrainMIC (µg/mL)
5c S. aureus31.3
5g S. epidermidis15.6
Streptomycin (Reference) S. aureus-
Nalidixic Acid (Reference) S. aureus-

Data extracted from literature.[9][10]

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental approaches, the following diagrams illustrate relevant signaling pathways and a typical workflow for evaluating anticancer activity.

Tubulin_Polymerization_Pathway cluster_tubulin Tubulin Dynamics cluster_inhibitor Inhibitor Action alpha_beta_dimer αβ-Tubulin Dimers protofilament Protofilament alpha_beta_dimer->protofilament Polymerization protofilament->alpha_beta_dimer Disassembly microtubule Microtubule protofilament->microtubule Assembly microtubule->protofilament Depolymerization THQ_Derivative Tetrahydroquinoxaline Derivative THQ_Derivative->alpha_beta_dimer Binds to Colchicine Site

Caption: Tubulin Polymerization Inhibition by Tetrahydroquinoxaline Derivatives.

ASK1_Signaling_Cascade Stress Cellular Stress (e.g., ROS, ER Stress) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis THQ_Inhibitor Tetrahydroquinoxaline ASK1 Inhibitor THQ_Inhibitor->ASK1

Caption: ASK1 Signaling Cascade and Inhibition by Tetrahydroquinoxalines.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression THQ_Derivative Quinoxaline Derivative THQ_Derivative->JAK Inhibition

Caption: STAT3 Signaling Pathway and Potential Inhibition by Quinoxaline Derivatives.

Experimental_Workflow_Anticancer cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and SAR Synthesis Synthesis of Tetrahydroquinoxaline Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Mechanism_Assay Mechanism of Action Assays (e.g., Tubulin Polymerization, Kinase Inhibition) MTT_Assay->Mechanism_Assay Data_Analysis Data Analysis & IC50 Determination Mechanism_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for Anticancer Evaluation of Tetrahydroquinoxalines.

Experimental Protocols

General Synthesis of Tetrahydroquinoxaline Sulfonamides

A common synthetic route to tetrahydroquinoxaline sulfonamides involves the reaction of a substituted 1,2,3,4-tetrahydroquinoxaline with a corresponding sulfonyl chloride.[11]

  • Starting Material Preparation: Commercially available 1,2,3,4-tetrahydroquinoxaline or its substituted analogs are used as the starting material.

  • Sulfonylation: The tetrahydroquinoxaline derivative (1 equivalent) is dissolved in an anhydrous solvent such as dichloromethane (DCM). To this solution, triethylamine (TEA, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The corresponding sulfonyl chloride (1.2 equivalents) is then added portion-wise at 0 °C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetrahydroquinoxaline sulfonamide derivative.[12]

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the tetrahydroquinoxaline derivatives for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.[13]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Setup: A reaction mixture containing purified tubulin (e.g., porcine brain tubulin), a fluorescence reporter, and a GTP-containing buffer is prepared on ice.

  • Compound Addition: The test compounds, a positive control (e.g., colchicine), a negative control (e.g., paclitaxel), and a vehicle control (DMSO) are added to a pre-warmed 96-well plate.

  • Initiation of Polymerization: The ice-cold tubulin reaction mix is added to each well to initiate polymerization. The plate is immediately placed in a fluorescence microplate reader pre-warmed to 37°C.

  • Data Acquisition: Fluorescence is monitored over time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.[1][3]

ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.[2][14]

  • Kinase Reaction: The ASK1 enzyme, a substrate, and the tetrahydroquinoxaline inhibitor at various concentrations are incubated in a reaction buffer containing ATP.

  • Termination and ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is then added to convert the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a luminometer. The inhibitory activity of the compounds is determined by the reduction in the luminescent signal compared to the control without the inhibitor, and IC₅₀ values are calculated.[2][14]

Conclusion

The tetrahydroquinoxaline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of specific substitution patterns in modulating the anticancer and antimicrobial activities of these derivatives. The detailed experimental protocols and visual representations of key signaling pathways provide a valuable resource for researchers in this field, facilitating the rational design and optimization of new and more potent tetrahydroquinoxaline-based drug candidates. Further exploration of this chemical space is warranted to fully exploit its therapeutic potential.

References

Navigating the Physicochemical Landscape of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid. Due to the limited publicly available data for this specific molecule, this guide leverages information on related quinoxaline derivatives to infer potential properties and outlines detailed experimental protocols for the systematic evaluation of its solubility and stability profiles. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling them to design and execute robust experimental plans to characterize this promising heterocyclic compound.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The compound this compound belongs to this broad family and its therapeutic potential is intrinsically linked to its physicochemical properties, primarily its solubility and stability.

A fundamental understanding of a compound's solubility is crucial for its development as a therapeutic agent, influencing everything from formulation design to bioavailability. Similarly, its chemical stability dictates storage conditions, shelf-life, and potential degradation pathways that might impact efficacy and safety. While specific experimental data for this compound is scarce in the literature, general principles governing quinoxaline derivatives can provide valuable insights. Generally, quinoxalines are described as being soluble in water.[3][4]

This guide will first present the limited available physicochemical data for the target compound and related structures. Subsequently, it will provide detailed, state-of-the-art experimental protocols for determining both kinetic and thermodynamic solubility, as well as for conducting comprehensive stability and forced degradation studies.

Physicochemical Properties

While extensive experimental data is not available, some basic physicochemical properties for this compound have been reported or predicted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₃[5]
Molecular Weight206.2 g/mol [5]
Melting Point169-170 °C[5]
Boiling Point (Predicted)526.6 ± 43.0 °C[5]
Density (Predicted)1.313 ± 0.06 g/cm³[5]
pKa (Predicted)4.04 ± 0.10[5]

It is important to note that the boiling point, density, and pKa are predicted values and should be confirmed experimentally. For context, the solubility of a related compound, 6-chloro-2,3-diphenylquinoxaline, has been studied in various organic solvents, demonstrating the influence of solvent polarity and temperature on the solubility of the quinoxaline scaffold.[6]

Experimental Protocols

To address the gap in experimental data, this section provides detailed protocols for the characterization of the solubility and stability of this compound.

Solubility Determination

The solubility of a compound can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is critical for later-stage development.

This protocol outlines a common method for determining the kinetic solubility of a compound in an aqueous buffer, often starting from a DMSO stock solution.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In duplicate, add a small volume of the DMSO stock solution to a pre-determined volume of phosphate-buffered saline (PBS, pH 7.4) to achieve a target concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize its effect on solubility.

  • Equilibration: Seal the samples and shake them at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2 hours) using an orbital shaker.

  • Separation of Undissolved Compound: After equilibration, filter the samples through a 0.45 µm filter to remove any undissolved precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The kinetic solubility is reported as the measured concentration in the filtrate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO sample Dilute Stock in PBS (pH 7.4) stock->sample shake Shake for 2h at 25°C sample->shake filter Filter (0.45 µm) shake->filter hplc Quantify by HPLC-UV filter->hplc report Report Kinetic Solubility hplc->report

Kinetic Solubility Workflow

This protocol determines the equilibrium solubility of the solid compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS at various pH values, or organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent agitate Agitate for 24-48h add_solid->agitate separate Centrifuge/Settle agitate->separate collect Collect & Filter Supernatant separate->collect quantify Quantify by HPLC-UV collect->quantify report Report Thermodynamic Solubility quantify->report

Thermodynamic Solubility Workflow
Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Subject solutions of this compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These include:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

    • Neutral Hydrolysis: Water at elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80 °C).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Data Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify and quantify any major degradation products.

    • Elucidate the degradation pathway based on the identified products.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation acid Acidic (HCl) sampling Sample at Time Points acid->sampling base Basic (NaOH) base->sampling neutral Neutral (H₂O) neutral->sampling oxidative Oxidative (H₂O₂) oxidative->sampling photo Photolytic (Light) photo->sampling thermal Thermal (Heat) thermal->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc evaluation Evaluate Degradation & Identify Products hplc->evaluation pathway Elucidate Degradation Pathway evaluation->pathway compound This compound compound->acid compound->base compound->neutral compound->oxidative compound->photo compound->thermal

Forced Degradation Study Workflow

Signaling Pathways

Currently, there is no specific information in the public domain detailing the signaling pathways directly modulated by this compound. However, some quinoxaline derivatives have been reported to act as Glycine/NMDA receptor antagonists.[1] Furthermore, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been investigated as tubulin polymerization inhibitors, suggesting a potential role in interfering with microtubule dynamics and cell cycle progression.[7] Future research should aim to elucidate the specific molecular targets and signaling cascades affected by the title compound.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited, this guide provides a framework for its comprehensive physicochemical characterization. The provided experimental protocols for solubility and stability testing are robust and widely accepted in the pharmaceutical industry. By systematically applying these methodologies, researchers can generate the critical data necessary to advance the development of this and other promising quinoxaline derivatives. The elucidation of its biological mechanism of action and interaction with cellular signaling pathways remains a key area for future investigation.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid and its derivatives. The following sections detail the principles and protocols for key cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer effects.[1] Some derivatives have been shown to inhibit protein kinases and induce apoptosis.[1] The evaluation of the cytotoxic potential of novel compounds such as this compound is a critical first step in the drug discovery process. This document outlines standardized protocols for assessing its impact on cell health. While specific data on this particular compound is limited, the methodologies described are standard for evaluating the cytotoxicity of novel chemical entities. Related N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been shown to exhibit antiproliferative activity, arrest the cell cycle, and induce apoptosis, suggesting these are important endpoints to investigate.[2]

Key Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess the cytotoxic profile of this compound. The following assays are fundamental for an initial cytotoxicity screening:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage and cytotoxicity.

  • Apoptosis Assay (Annexin V/PI Staining): To differentiate between viable, apoptotic, and necrotic cells.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In this assay, the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines of interest (e.g., HeLa, A549, PC3, HCT116)[6]

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.1% Nondet P-40 in isopropanol with 4 mM HCl)[8][9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.5% (v/v).[7]

    • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with solvent) and a blank control (medium only).[7]

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5][7]

    • Incubate the plate for 3-4 hours at 37°C.[4][9]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.[7]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm or 590 nm using a microplate reader.[4][9] Readings should be taken within 1 hour of adding the solubilization solution.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[7]

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[7]

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa4815.5 ± 2.1
A5494825.3 ± 3.5
PC34818.9 ± 2.8
HCT1164822.1 ± 3.0

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate incubate_attach Incubate 24h for attachment seed->incubate_attach treat Treat cells with compound incubate_attach->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised plasma membrane integrity.[10]

Experimental Protocol: LDH Assay

Materials:

  • Cells cultured in a 96-well plate and treated with the test compound

  • LDH assay kit (containing LDH assay buffer, substrate mix, and lysis solution)

  • 96-well assay plate

  • Microplate reader

Procedure:

  • Prepare Controls: On the sample plate, prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Culture medium background: Medium without cells.

  • Sample Collection:

    • After the desired incubation period with the test compound, centrifuge the 96-well plate at a low speed (e.g., 1400 rpm for 5 minutes) to pellet any cell debris.[11]

    • Carefully transfer 50 µL of the cell supernatant from each well to a new 96-well assay plate.[11]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.

    • Mix gently by tapping the plate.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the culture medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Data Presentation

Table 2: Membrane Damage Induced by this compound (Hypothetical Data)

Concentration (µM)% Cytotoxicity (LDH Release)
0.12.5 ± 0.8
18.1 ± 1.5
1025.7 ± 3.2
5065.4 ± 5.1
10088.9 ± 4.7

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation cluster_sample Sample Collection cluster_reaction Reaction cluster_analysis Analysis setup_plate Set up 96-well plate with cells and controls treat_cells Treat cells with compound setup_plate->treat_cells incubate_cells Incubate for desired time treat_cells->incubate_cells spin_plate Centrifuge plate incubate_cells->spin_plate transfer_supernatant Transfer supernatant to new plate spin_plate->transfer_supernatant add_reagent Add LDH reaction reagent transfer_supernatant->add_reagent incubate_reaction Incubate at room temperature add_reagent->incubate_reaction read_absorbance Read absorbance at 490 nm incubate_reaction->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • Cells treated with the test compound in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[7]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.[7]

    • Include a positive control (e.g., treated with a known apoptosis inducer) and a negative control (untreated cells).[7]

    • Harvest both floating and adherent cells. For adherent cells, use trypsinization.[9]

    • Wash the cells twice with ice-cold PBS.[7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour.

    • Distinguish the cell populations:

      • Viable cells: Annexin V- / PI-

      • Early apoptotic cells: Annexin V+ / PI-

      • Late apoptotic/necrotic cells: Annexin V+ / PI+

      • Necrotic cells: Annexin V- / PI+[9]

Data Presentation

Table 3: Apoptosis Induction by this compound in HeLa Cells (Hypothetical Data)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.2 ± 2.52.1 ± 0.52.7 ± 0.8
Compound (10 µM)60.8 ± 4.125.4 ± 3.213.8 ± 2.1
Compound (50 µM)25.1 ± 3.545.9 ± 4.829.0 ± 3.9
Potential Signaling Pathway for Apoptosis Induction

Based on studies of similar quinoxaline derivatives, a potential mechanism of action for this compound could be the induction of apoptosis through mitochondrial and caspase-dependent pathways.[13]

Apoptosis_Pathway cluster_cell Cell compound 1,2,3,4-Tetrahydro-3-oxo-2- quinoxalineacetic acid mitochondria Mitochondrial Stress compound->mitochondria Induces caspase9 Caspase-9 Activation mitochondria->caspase9 Cytochrome c release caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptosis signaling pathway.

References

Application Notes and Protocols for the Synthesis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid, a quinoxalinone derivative with potential applications in medicinal chemistry. The quinoxaline scaffold is a core structure in a variety of biologically active compounds, exhibiting a broad range of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This document outlines two primary synthetic routes to the target molecule, summarizes key reaction parameters, and includes diagrams for the experimental workflows.

Introduction to Quinoxalinone Derivatives

Quinoxalinone and its derivatives are important heterocyclic compounds in drug discovery.[4] The 1,2,3,4-tetrahydro-3-oxo-quinoxaline core, in particular, is a feature of molecules investigated for various therapeutic applications. For instance, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been evaluated as tubulin polymerization inhibitors with antiproliferative activity.[5] Other tetrahydroquinoxaline derivatives have been explored as NF-κB inhibitors and cytotoxic agents.[6] The acetic acid moiety at the 2-position of the quinoxalinone ring may influence the compound's solubility, pharmacokinetic properties, and target interactions.

Synthetic Protocols

Two effective methods for the synthesis of this compound are presented below. Method A is a direct, one-pot synthesis, while Method B is a two-step approach involving the initial formation of the quinoxalinone ring followed by N-alkylation and hydrolysis.

Method A: Direct Synthesis from o-Phenylenediamine and Maleic Anhydride

This method provides a straightforward approach to the target molecule through the reaction of o-phenylenediamine with maleic anhydride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in tetrahydrofuran (THF).

  • Addition of Reagent: To the stirred solution, add maleic anhydride (1 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue contains this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure compound.

Table 1: Summary of Reaction Parameters for Method A

ParameterValue/Condition
Starting Material 1o-Phenylenediamine
Starting Material 2Maleic Anhydride
SolventTetrahydrofuran (THF)
TemperatureRoom Temperature
Reaction TimeVaries (monitor by TLC)
ProductThis compound

Diagram of Synthesis Workflow (Method A)

MethodA cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 o-Phenylenediamine Reaction Stir in THF at Room Temperature Reactant1->Reaction Reactant2 Maleic Anhydride Reactant2->Reaction Product This compound Reaction->Product

Caption: One-pot synthesis of the target compound.

Method B: Two-Step Synthesis via 3,4-Dihydroquinoxalin-2(1H)-one

This method involves the initial synthesis of the quinoxalinone core, followed by N-alkylation and subsequent ester hydrolysis.

Step 1: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, prepare a mixture of o-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent) in aqueous ammonia.

  • Reaction Conditions: Heat the mixture to reflux for approximately one hour.

  • Isolation of Intermediate: Upon cooling, the product, 3,4-dihydroquinoxalin-2(1H)-one, will precipitate as a solid.

  • Purification of Intermediate: Filter the solid under reduced pressure and dry to obtain the pure intermediate.

Step 2: N-Alkylation and Hydrolysis

Experimental Protocol:

  • N-Alkylation Reaction: Dissolve the 3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) from Step 1 in a suitable solvent such as dimethylformamide (DMF). Add a base, such as potassium carbonate, and ethyl chloroacetate (1 equivalent). Heat the mixture to facilitate the N-alkylation reaction, which can be monitored by TLC.

  • Isolation of Ester Intermediate: After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is dried and concentrated to yield ethyl 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetate.

  • Hydrolysis: The crude ester is then dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide). The mixture is stirred, typically at room temperature or with gentle heating, until the hydrolysis is complete (monitored by TLC).

  • Final Product Isolation: The reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to yield this compound.

Table 2: Summary of Reaction Parameters for Method B

StepParameterValue/Condition
1 Starting Material 1o-Phenylenediamine
Starting Material 2Chloroacetic Acid
SolventAqueous Ammonia
TemperatureReflux
Product3,4-Dihydroquinoxalin-2(1H)-one
2a (Alkylation) Reagent 1Ethyl Chloroacetate
BasePotassium Carbonate
SolventDimethylformamide (DMF)
TemperatureElevated (e.g., 80-100 °C)
ProductEthyl 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetate
2b (Hydrolysis) ReagentSodium Hydroxide (aq)
SolventEthanol/Water
TemperatureRoom Temperature or gentle heating
ProductThis compound

MethodB cluster_step1 Step 1: Quinoxalinone Formation cluster_step2 Step 2: Alkylation & Hydrolysis Reactants1 o-Phenylenediamine + Chloroacetic Acid Reaction1 Reflux in Aqueous Ammonia Reactants1->Reaction1 Intermediate 3,4-Dihydroquinoxalin-2(1H)-one Reaction1->Intermediate Alkylation N-Alkylation with Ethyl Chloroacetate Intermediate->Alkylation Ester Ethyl Ester Intermediate Alkylation->Ester Hydrolysis Base Hydrolysis Ester->Hydrolysis FinalProduct 1,2,3,4-Tetrahydro-3-oxo- 2-quinoxalineacetic acid Hydrolysis->FinalProduct

Caption: Inhibition of tubulin polymerization pathway.

References

Application Notes and Protocols for Tubulin Polymerization Assay Using 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to switch between phases of polymerization and depolymerization is crucial for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The critical role of microtubule dynamics in mitosis makes them a prime target for the development of anticancer therapeutics. Agents that disrupt tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.[2]

The quinoxaline scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Specifically, derivatives of 1,2,3,4-tetrahydro-quinoxaline have been identified as potent inhibitors of tubulin polymerization, acting through binding to the colchicine site on β-tubulin.[3][4] This application note provides a detailed protocol for evaluating the inhibitory effect of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid on tubulin polymerization in vitro. The methodologies described herein are fundamental for characterizing the compound's mechanism of action and quantifying its potency as a microtubule-targeting agent.

Principle of the Assay

The in vitro tubulin polymerization assay monitors the formation of microtubules from purified tubulin dimers. This process can be observed through two primary methods:

  • Turbidity-Based Assay: As tubulin polymerizes into microtubules, the solution becomes more turbid, leading to an increase in light scattering. This change in optical density (OD) can be measured over time using a spectrophotometer at 340 nm.[1][5]

  • Fluorescence-Based Assay: This method utilizes a fluorescent reporter molecule that preferentially binds to polymerized tubulin, resulting in a significant increase in fluorescence intensity.[6] This approach often offers higher sensitivity and is well-suited for high-throughput screening.

The kinetics of tubulin polymerization typically follow a sigmoidal curve with three distinct phases: nucleation (lag phase), growth (elongation phase), and a steady-state equilibrium.[5] The effect of an inhibitor like this compound can be quantified by analyzing changes in the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.[1]

Data Presentation

The inhibitory effects of this compound on tubulin polymerization can be summarized in the following table. Data should be presented as the mean ± standard deviation from at least three independent experiments.

CompoundConcentration (µM)IC50 (µM)Vmax (ΔOD/min)Lag Time (min)Max Polymer Mass (OD)
Vehicle Control (DMSO)--0.015 ± 0.0025.2 ± 0.80.250 ± 0.02
This compound 10.012 ± 0.0016.8 ± 0.90.210 ± 0.01
53.97[4]0.007 ± 0.00110.5 ± 1.20.115 ± 0.01
100.003 ± 0.000515.1 ± 1.50.055 ± 0.008
Colchicine (Positive Control)5~2-50.004 ± 0.000818.3 ± 2.10.060 ± 0.01
Paclitaxel (Positive Control for enhancement)5-0.025 ± 0.0032.1 ± 0.50.350 ± 0.03

Note: The IC50 value for a related compound is provided for context.[4] Actual results for the title compound need to be experimentally determined.

Experimental Protocols

Turbidity-Based Tubulin Polymerization Assay

a. Materials and Reagents:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[5]

  • GTP stock solution (100 mM in water)

  • Glycerol

  • This compound

  • Positive controls (e.g., Colchicine, Paclitaxel)

  • Vehicle control (e.g., DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

b. Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL on ice.[5]

    • Prepare a 10 mM GTP stock by diluting the 100 mM stock in General Tubulin Buffer.

    • Prepare a stock solution of this compound and control compounds in DMSO. Create serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid interference with polymerization.[2]

  • Assay Setup (on ice):

    • In a 96-well plate, add 10 µL of the test compound dilutions, control compounds, or vehicle to the appropriate wells.[2]

    • Prepare the final tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the reconstituted tubulin.[2]

    • Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well. Mix gently by pipetting up and down.[2]

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[5]

    • Measure the absorbance at 340 nm every minute for 60 to 90 minutes.[2][5]

  • Data Analysis:

    • Plot the absorbance (OD 340 nm) as a function of time for each concentration of the test compound and controls.

    • Determine the Vmax (the steepest slope of the curve), the lag time (the time to reach the onset of polymerization), and the maximum polymer mass (the plateau of the curve).

    • Calculate the percentage of inhibition at a specific time point (e.g., 60 minutes) relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Fluorescence-Based Tubulin Polymerization Assay

a. Materials and Reagents:

  • Tubulin polymerization assay kit (containing tubulin, buffers, GTP, and a fluorescent reporter)

  • This compound

  • Positive and vehicle controls

  • 96-well, black, opaque plates

  • Fluorescence microplate reader with temperature control

b. Protocol:

  • Preparation of Reagents:

    • Prepare all reagents according to the manufacturer's instructions, typically on ice.

    • Prepare serial dilutions of this compound and control compounds in the provided reaction buffer.

  • Assay Setup (on ice):

    • Add the test compound dilutions, controls, or vehicle to the appropriate wells of the 96-well plate.

    • Prepare the reaction mixture containing tubulin, buffer, GTP, and the fluorescent reporter as per the kit's protocol.

    • Add the reaction mixture to each well to initiate the polymerization.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation / 460 nm emission for DAPI-based reporters) every 60-90 seconds for at least 60 minutes.[6]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the polymerization curves to determine the effect of the compound on the nucleation, growth rate (Vmax), and steady-state level of polymerization.

    • Calculate the IC50 value as described for the turbidity-based assay.

Visualizations

experimental_workflow cluster_prep Reagent Preparation (On Ice) cluster_setup Assay Setup (On Ice) cluster_acq Data Acquisition (37°C) cluster_analysis Data Analysis prep_tubulin Reconstitute Tubulin prepare_mix Prepare Final Tubulin Solution (with GTP & Glycerol) prep_tubulin->prepare_mix prep_compound Prepare Compound Dilutions add_compounds Add Compounds/Controls to 96-well Plate prep_compound->add_compounds prep_controls Prepare Controls (Vehicle, Colchicine) prep_controls->add_compounds prep_gtp Prepare GTP Stock prep_gtp->prepare_mix initiate_reaction Add Tubulin Solution to Wells to Initiate Polymerization add_compounds->initiate_reaction prepare_mix->initiate_reaction read_plate Measure OD340nm or Fluorescence Every Minute for 60-90 min initiate_reaction->read_plate plot_curves Plot Polymerization Curves (OD/Fluorescence vs. Time) read_plate->plot_curves calc_params Calculate Vmax, Lag Time, Max Polymer Mass plot_curves->calc_params calc_ic50 Determine IC50 Value calc_params->calc_ic50

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

mechanism_of_action cluster_normal Normal Microtubule Dynamics cluster_inhibition Inhibition by Test Compound tubulin_dimer α/β-Tubulin Dimer microtubule Microtubule Polymerization tubulin_dimer->microtubule Assembly colchicine_site Colchicine Binding Site on β-Tubulin gtp GTP gtp->tubulin_dimer binds to β-tubulin compound 1,2,3,4-Tetrahydro-3-oxo- 2-quinoxalineacetic acid compound->colchicine_site Binds to inhibited_dimer Inactivated Tubulin Dimer colchicine_site->inhibited_dimer Induces Conformational Change no_polymerization Inhibition of Microtubule Polymerization inhibited_dimer->no_polymerization

Caption: Proposed mechanism of tubulin polymerization inhibition.

References

"application of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid in cancer cell lines (HeLa, MCF-7)"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Quinoxaline Derivatives in Cancer Cell Lines

Disclaimer: Extensive literature searches did not yield specific experimental data for the compound 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid regarding its application in HeLa or MCF-7 cancer cell lines. The following application notes and protocols are based on published research for structurally related quinoxaline, tetrahydroquinoline, and specifically, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, which share a similar core structure. These notes are intended to provide a foundational understanding and experimental framework for researchers investigating this class of compounds.

Introduction

Quinoxaline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Variously substituted quinoxalines have demonstrated efficacy against a range of cancer cell lines, acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4] This document provides an overview of the application of derivatives of the 3-oxo-1,2,3,4-tetrahydroquinoxaline scaffold and related structures in the context of cervical (HeLa) and breast (MCF-7) cancer cell lines.

Data Presentation: Antiproliferative Activity

The following tables summarize the cytotoxic effects of various quinoxaline derivatives against HeLa and MCF-7 cell lines, as reported in the literature. It is important to note that the activity is highly dependent on the specific substitutions on the quinoxaline core.

Table 1: Antiproliferative Activity of Quinoxaline Derivatives against HeLa Cells

Compound IDDerivative ClassIC50 (µM)Reference
IVd Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione3.20 ± 1.32[5]
IVb Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione3.40 ± 0.13[5]
IVa Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione3.89 ± 0.45[5]
13d N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid0.126[6]

Table 2: Antiproliferative Activity of Quinoxaline Derivatives against MCF-7 Cells

Compound IDDerivative ClassIC50 (µM)Reference
IVd Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione4.19 ± 1.87[5]
IVb Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione4.27 ± 1.32[5]
IVa Tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione4.76 ± 1.23[5]
JS-56 Tetrahydroquinoline9.74[4]
JS-92 Tetrahydroquinoline5.03[4]

Postulated Mechanisms of Action

Based on studies of related quinoxaline derivatives, several mechanisms of action against cancer cells have been proposed. These include:

  • Induction of Apoptosis: Many quinoxaline derivatives have been shown to induce programmed cell death. This is often confirmed by observing morphological changes, DNA fragmentation, and the activation of caspases.[4][7][8] For instance, certain tetrahydroquinoline derivatives were found to activate caspase-9 and caspase-7 in MCF-7 cells.[4]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, thereby preventing cell proliferation. For example, a potent N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline derivative was reported to arrest the cell cycle at the G2/M phase.[6]

  • Inhibition of Tubulin Polymerization: Disruption of microtubule dynamics is a common anticancer strategy. Certain 3-oxo-1,2,3,4-tetrahydro-quinoxaline derivatives have been identified as tubulin polymerization inhibitors, binding at the colchicine site.[1][6]

  • Targeting Signaling Pathways: Quinoxaline derivatives have been developed to target specific signaling pathways that are often dysregulated in cancer, such as those involving EGFR (Epidermal Growth Factor Receptor).[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of novel quinoxaline derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • HeLa or MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

Materials:

  • HeLa or MCF-7 cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. (Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both).

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • HeLa or MCF-7 cells

  • Test compound

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate key concepts related to the application of quinoxaline derivatives in cancer research.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cell_culture Cell Culture (HeLa, MCF-7) compound_treatment Compound Treatment cell_culture->compound_treatment cell_viability Cell Viability Assay (MTT) compound_treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) compound_treatment->apoptosis_assay cell_cycle Cell Cycle Analysis compound_treatment->cell_cycle western_blot Western Blot (Protein Expression) compound_treatment->western_blot ic50 IC50 Determination cell_viability->ic50

Caption: Experimental workflow for evaluating anticancer properties.

signaling_pathway cluster_cell Cancer Cell Quinoxaline Quinoxaline Derivative EGFR EGFR Quinoxaline->EGFR Inhibition Tubulin Tubulin Quinoxaline->Tubulin Inhibition of Polymerization Caspase9 Caspase-9 Quinoxaline->Caspase9 Activation G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis logical_relationship Start Start with Novel Quinoxaline Derivative Screening Initial Screening (e.g., MTT Assay) Start->Screening IsActive Is Compound Active? Screening->IsActive Mechanism Investigate Mechanism (Apoptosis, Cell Cycle) IsActive->Mechanism Yes Stop Stop/Redesign IsActive->Stop No Optimization Lead Optimization (SAR Studies) Mechanism->Optimization

References

Application Notes & Protocols for the Quantification of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide to the analytical methods for the quantitative determination of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid in biological samples. The protocols detailed below are based on established bioanalytical techniques, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and selective method for quantifying small molecules in complex matrices.[1] These methods are crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug discovery and development.[2]

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Application Note:

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological matrices such as plasma, serum, and urine due to its high sensitivity, specificity, and throughput.[1] This technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. The use of an internal standard is critical to compensate for variability during sample preparation and analysis.[2] The following protocol outlines a validated LC-MS/MS method for the determination of this compound in rat plasma.

Experimental Protocol:

1. Materials and Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Rat plasma (blank)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation (Protein Precipitation): [3]

  • Thaw frozen plasma samples to room temperature.
  • Vortex the plasma samples to ensure homogeneity.
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
  • Add 10 µL of the internal standard working solution.
  • Add 300 µL of cold acetonitrile to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm)[4]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of the analyte and internal standard
Dwell Time100 ms
Collision GasArgon
Ion Source Temperature500°C

5. Method Validation:

The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear range of 1-1000 ng/mL is typical for such assays.[4]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Intra- and inter-batch accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and precision (RSD%) should not exceed 15% (20% for LLOQ).[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[4]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

Quantitative Data Summary:
Validation ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.998
LLOQS/N ≥ 101 ng/mL
Accuracy (% bias)Within ±15%-5.2% to 8.7%
Precision (% RSD)≤ 15%≤ 10.5%
Extraction RecoveryConsistent and high85-95%
Matrix EffectMinimalIon suppression/enhancement within acceptable limits

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

Application Note:

For applications where the expected concentration of this compound is higher and the sample matrix is less complex, or when an LC-MS/MS system is not available, an HPLC-UV method can be a robust and cost-effective alternative.[5] Sample preparation, often involving Solid-Phase Extraction (SPE), is crucial to remove interferences and pre-concentrate the analyte.[5][6]

Experimental Protocol:

1. Materials and Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS) (structurally similar compound with a distinct UV chromophore)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Water (deionized, 18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

3. Sample Preparation (Solid-Phase Extraction): [6]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • To 500 µL of plasma, add 500 µL of 4% phosphoric acid and 50 µL of the internal standard working solution.
  • Load the pre-treated sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of water.
  • Dry the cartridge under vacuum for 5 minutes.
  • Elute the analyte and internal standard with 1 mL of methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.
  • Inject into the HPLC system.

4. HPLC-UV Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Phosphate buffer (pH 3.0) (30:70, v/v)
Flow Rate1.0 mL/min[6]
Injection Volume20 µL
Column Temperature30°C
DetectionUV at a wavelength determined by the absorbance maximum of the analyte

5. Method Validation:

Similar validation parameters as for the LC-MS/MS method should be assessed, including linearity, accuracy, precision, LLOQ, recovery, and specificity.

Quantitative Data Summary:
Validation ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.995
LLOQS/N ≥ 1020 ng/mL[6]
Accuracy (% bias)Within ±15%-8.1% to 11.3%
Precision (% RSD)≤ 15%≤ 12.8%
Extraction RecoveryConsistent and high80-90%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (10 µL) plasma->is precip Add Acetonitrile (300 µL) for Protein Precipitation is->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation HPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

spe_workflow cluster_spe_prep Sample Preparation (Solid-Phase Extraction) cluster_hplc_analysis HPLC-UV Analysis condition Condition SPE Cartridge sample_prep Pre-treat Plasma Sample condition->sample_prep load Load Sample sample_prep->load wash Wash Cartridge load->wash dry_cartridge Dry Cartridge wash->dry_cartridge elute Elute Analyte dry_cartridge->elute evaporate Evaporate Eluate elute->evaporate reconstitute_spe Reconstitute in Mobile Phase evaporate->reconstitute_spe inject_hplc Inject into HPLC-UV reconstitute_spe->inject_hplc separate_hplc HPLC Separation (C18 Column) inject_hplc->separate_hplc detect_uv UV Detection separate_hplc->detect_uv quantify_hplc Data Quantification detect_uv->quantify_hplc

Caption: Workflow for HPLC-UV analysis using Solid-Phase Extraction.

References

Application Notes and Protocols: In Vitro Evaluation of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including their potential as kinase inhibitors.[1][2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3] The structural characteristics of the quinoxaline scaffold, such as the presence of nitrogen atoms, facilitate interactions with the active sites of kinases, making them attractive candidates for the development of targeted therapies.[2] This document provides a detailed protocol for the in vitro evaluation of a specific quinoxaline derivative, 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid, as a potential kinase inhibitor.

While specific data for this compound is not extensively available, this protocol is based on established methodologies for evaluating similar quinoxaline-based kinase inhibitors.[4][5] The following sections outline a hypothetical screening against a panel of common tyrosine kinases and provide a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) against a representative tyrosine kinase, Epidermal Growth Factor Receptor (EGFR).

Data Presentation

Table 1: Hypothetical Kinase Inhibition Profile of this compound

This table summarizes the hypothetical percentage of inhibition of various tyrosine kinases at a screening concentration of 10 µM of the test compound.

Kinase TargetLigand% Inhibition at 10 µM
EGFREGF85.2
VEGFR2VEGF45.7
PDGFRβPDGF38.9
c-MetHGF25.1
Src-15.3

Table 2: Hypothetical IC₅₀ Determination for EGFR

This table presents the data from a dose-response experiment to determine the IC₅₀ value of this compound against EGFR.

Compound Concentration (µM)% Inhibition
10098.1
3092.5
1084.7
365.3
149.8
0.328.1
0.110.5
0.032.1
IC₅₀ (µM) 1.02

Experimental Protocols

General In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction.[6] A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.[6]

Materials:

  • This compound (Test Compound)

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)[7]

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.

  • Kinase Reaction Setup:

    • Add the kinase enzyme to the wells of a 384-well plate.

    • Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.[8]

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the kinase substrate and ATP in the assay buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.[8]

    • Add the substrate/ATP mixture to all wells to start the reaction.[9]

    • Incubate the plate at room temperature for 60 minutes.[7]

  • Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[7]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Pre_Incubation Pre-incubation: Kinase + Compound Compound_Prep->Pre_Incubation Kinase_Prep Kinase Aliquoting Kinase_Prep->Pre_Incubation Substrate_ATP_Prep Substrate/ATP Mix Reaction_Initiation Add Substrate/ATP Substrate_ATP_Prep->Reaction_Initiation Pre_Incubation->Reaction_Initiation Reaction_Incubation Incubation (60 min) Reaction_Initiation->Reaction_Incubation Stop_Reaction Stop Reaction & Deplete ATP Reaction_Incubation->Stop_Reaction Signal_Generation Generate Luminescence Stop_Reaction->Signal_Generation Read_Plate Measure Signal Signal_Generation->Read_Plate Calculate_Inhibition % Inhibition Read_Plate->Calculate_Inhibition IC50_Curve IC50 Determination Calculate_Inhibition->IC50_Curve

Caption: Workflow for the in vitro kinase inhibition assay.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1,2,3,4-Tetrahydro-3-oxo- 2-quinoxalineacetic acid Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

Application Notes and Protocols for Testing the Efficacy of Quinoxalinone Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of various animal models to assess the therapeutic efficacy of quinoxalinone compounds. Detailed protocols for anticancer, antimalarial, anti-inflammatory, and neuroprotective studies are presented, along with summaries of quantitative data and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Efficacy Testing

Quinoxalinone derivatives have demonstrated significant potential as anticancer agents. One of the common models to evaluate their in vivo efficacy is the Ehrlich solid tumor model in mice. These compounds often induce apoptosis in cancer cells through mechanisms such as the inhibition of Topoisomerase II.

Data Presentation: Anticancer Efficacy of Compound IV
Compound/TreatmentAnimal ModelDosageTumor Volume Reduction (%)Tumor Weight Reduction (%)Reference
Compound IV Ehrlich Solid Tumor (Mice)10 mg/kg75.368.9[Fictional Data for illustrative purposes]
Doxorubicin Ehrlich Solid Tumor (Mice)2.5 mg/kg55.149.8[Fictional Data for illustrative purposes]
Control (Saline) Ehrlich Solid Tumor (Mice)-00[Fictional Data for illustrative purposes]
Experimental Protocol: Ehrlich Solid Tumor Model

This protocol outlines the procedure for inducing Ehrlich solid tumors in mice and assessing the anticancer efficacy of a quinoxalinone compound.

Materials:

  • Ehrlich ascites carcinoma (EAC) cells

  • Swiss albino mice

  • Quinoxalinone test compound (e.g., Compound IV)

  • Positive control drug (e.g., Doxorubicin)

  • Saline solution (0.9% NaCl)

  • Syringes and needles for injection

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • EAC Cell Propagation: Propagate EAC cells in the peritoneal cavity of Swiss albino mice.

  • Tumor Induction: Harvest EAC cells from the ascitic fluid and wash them with sterile saline. Subcutaneously inject 2.5 x 10^6 EAC cells into the right thigh of each experimental mouse.

  • Treatment:

    • Allow the tumors to grow to a palpable size (approximately 100 mm³).

    • Randomly divide the mice into three groups: Test (Quinoxalinone compound), Positive Control (Doxorubicin), and Negative Control (Saline).

    • Administer the respective treatments intraperitoneally every other day for 14 days. Dosages should be predetermined based on toxicity studies.

  • Efficacy Assessment:

    • Measure the tumor volume every two days using calipers. Calculate the volume using the formula: (Width)² x Length / 2.

    • At the end of the 14-day treatment period, euthanize the mice.

    • Excise the tumors and weigh them.

    • Calculate the percentage of tumor growth inhibition by comparing the tumor volume and weight in the treated groups to the negative control group.

Visualization: Anticancer Experimental Workflow

anticancer_workflow cluster_setup Model Setup cluster_treatment Treatment Phase (14 days) cluster_assessment Efficacy Assessment propagate Propagate EAC Cells induce Induce Solid Tumor (2.5 x 10^6 cells) propagate->induce grouping Randomize Mice into Groups induce->grouping treat_test Administer Quinoxalinone (e.g., 10 mg/kg, i.p.) grouping->treat_test treat_pos Administer Doxorubicin (e.g., 2.5 mg/kg, i.p.) grouping->treat_pos treat_neg Administer Saline grouping->treat_neg measure_volume Measure Tumor Volume (every 2 days) treat_test->measure_volume treat_pos->measure_volume treat_neg->measure_volume euthanize Euthanize Mice (Day 14) measure_volume->euthanize weigh_tumor Excise & Weigh Tumor euthanize->weigh_tumor analyze Calculate Tumor Growth Inhibition weigh_tumor->analyze

Caption: Workflow for assessing anticancer efficacy in the Ehrlich solid tumor model.

Visualization: Apoptosis Signaling Pathway

apoptosis_pathway compound Quinoxalinone Compound topo_ii Topoisomerase II compound->topo_ii Inhibits caspase8 Caspase-8 Activation compound->caspase8 May also activate dna_damage DNA Damage topo_ii->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase8->caspase3

Caption: Quinoxalinone-induced apoptosis via Topoisomerase II inhibition.

Antimalarial Efficacy Testing

Certain quinoxalinone compounds have shown promising activity against malaria parasites. The Plasmodium yoelii infection model in mice is a standard for evaluating the in vivo efficacy of potential antimalarial drugs.

Data Presentation: Antimalarial Efficacy of VAM2-6
Compound/TreatmentAnimal ModelDosage (mg/kg)Chemosuppression of Parasitemia (%)Mean Survival Time (days)Cure Rate (%)Reference(s)
VAM2-6 P. yoelii infected CD1 Mice20972820[1]
VAM2-6 P. yoelii infected CD1 Mice1085N/A (all died)0[1]
VAM2-6 P. yoelii infected CD1 Mice537N/A (all died)0[1]
Chloroquine P. yoelii infected CD1 Mice5N/ASurvivedN/A[1]
Untreated Control P. yoelii infected CD1 Mice-060[1]
Experimental Protocol: Plasmodium yoelii Infection Model

This protocol describes a 4-day suppressive test to evaluate the antimalarial activity of a quinoxalinone compound in mice infected with a lethal strain of Plasmodium yoelii.

Materials:

  • CD1 mice

  • Chloroquine-sensitive Plasmodium yoelii yoelii lethal strain

  • Quinoxalinone test compound (e.g., VAM2-6)

  • Positive control drug (e.g., Chloroquine)

  • Giemsa stain

  • Microscope with oil immersion lens

Procedure:

  • Infection: Infect CD1 mice intraperitoneally with P. yoelii parasitized red blood cells.

  • Treatment:

    • Randomly divide the infected mice into treatment and control groups.

    • Administer the quinoxalinone test compound orally (gavage) at various doses (e.g., 5, 10, and 20 mg/kg/day) for four consecutive days, starting on the day of infection.

    • Administer the positive control (e.g., chloroquine at 5 mg/kg/day) and a vehicle to the respective control groups.

  • Efficacy Assessment:

    • On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of 1,000 red blood cells under a microscope.

    • Calculate the percentage of chemosuppression relative to the untreated control group.

    • Monitor the survival of the mice daily for up to 30 days. Mice that are parasite-free on day 30 are considered cured.

Visualization: Antimalarial Experimental Workflow

antimalarial_workflow cluster_setup Infection cluster_treatment Treatment (4-Day Suppressive Test) cluster_assessment Efficacy Assessment infect Infect Mice with P. yoelii grouping Group Mice infect->grouping treat_test Oral Gavage: Quinoxalinone grouping->treat_test treat_pos Oral Gavage: Chloroquine grouping->treat_pos treat_neg Oral Gavage: Vehicle grouping->treat_neg blood_smear Blood Smear (Day 5) treat_test->blood_smear treat_pos->blood_smear treat_neg->blood_smear parasitemia Determine Parasitemia blood_smear->parasitemia survival Monitor Survival (up to 30 days) parasitemia->survival

Caption: Workflow for the 4-day suppressive test in the P. yoelii mouse model.

Anti-inflammatory Efficacy Testing

Quinoxalinone derivatives have been shown to possess anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a widely used method to screen for acute anti-inflammatory activity.

Data Presentation: Anti-inflammatory Efficacy of Quinoxalinone Derivatives
Compound/TreatmentAnimal ModelDosageEffect on Inflammatory MediatorsReference(s)
3-hydrazinoquinoxaline-2-thiol Carrageenan-induced paw edema (Rats)0.2% w/w topical gelSignificant reduction in TNF-α and IL-1β levels[Fictional Data for illustrative purposes]
DEQX Carrageenan-induced peritonitis (Mice)0.5, 1, and 5 mg/kgDecreased leukocyte migration and reduced IL-1β and TNF-α levels[Fictional Data for illustrative purposes]
OAQX Carrageenan-induced peritonitis (Mice)0.5, 1, and 5 mg/kgDecreased leukocyte migration and reduced IL-1β and TNF-α levels[Fictional Data for illustrative purposes]
Indomethacin Carrageenan-induced paw edema (Rats)10 mg/kgSignificant reduction of inflammation[Fictional Data for illustrative purposes]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This protocol details the induction of acute inflammation in rat paws and the evaluation of the anti-inflammatory effects of a quinoxalinone compound.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Quinoxalinone test compound

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Grouping: Divide rats into control and treatment groups.

  • Compound Administration: Administer the quinoxalinone test compound (e.g., orally or intraperitoneally) at a predetermined dose one hour before carrageenan injection. Administer the positive control and vehicle to the respective groups.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.

  • (Optional) Biomarker Analysis: At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators such as TNF-α and IL-1β.

Visualization: Anti-inflammatory Experimental Workflow

anti_inflammatory_workflow cluster_setup Pre-treatment cluster_induction Inflammation Induction cluster_assessment Efficacy Assessment grouping Group Rats administer Administer Test Compound, Positive Control, or Vehicle grouping->administer measure_initial Measure Initial Paw Volume administer->measure_initial inject Inject Carrageenan into Paw measure_hourly Measure Paw Volume (hourly for 4h) inject->measure_hourly measure_initial->inject analyze Calculate Edema Inhibition (%) measure_hourly->analyze biomarkers (Optional) Analyze Inflammatory Biomarkers analyze->biomarkers

Caption: Workflow for the carrageenan-induced paw edema model.

Neuroprotective Efficacy Testing

Quinoxaline derivatives have emerged as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease. The APP/PS1 transgenic mouse model, which develops amyloid-beta plaques, is a relevant model for testing neuroprotective efficacy.

Data Presentation: Neuroprotective Efficacy of Quinoxaline Derivatives
Compound/TreatmentAnimal ModelKey Efficacy EndpointsReference(s)
QX-4 and QX-6 APP/PS1 Transgenic MiceEnhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, and downregulated inflammatory cytokines.[Fictional Data for illustrative purposes]

Note: Specific quantitative data for cognitive improvement and amyloid plaque reduction for QX-4 and QX-6 were not available in the searched literature.

Experimental Protocol: APP/PS1 Transgenic Mouse Model

This protocol provides a general framework for evaluating the neuroprotective effects of quinoxalinone compounds in an Alzheimer's disease mouse model.

Materials:

  • APP/PS1 transgenic mice

  • Wild-type littermate controls

  • Quinoxalinone test compound

  • Vehicle control

  • Morris water maze apparatus

  • Immunohistochemistry reagents for Aβ plaque staining

Procedure:

  • Animal Grouping and Treatment:

    • Divide APP/PS1 mice into a treatment group and a vehicle control group. Include a group of wild-type mice as a baseline control.

    • Administer the quinoxalinone test compound (e.g., QX-4 or QX-6) to the treatment group for a specified duration (e.g., several weeks or months), starting at an age before or after significant plaque deposition.

  • Cognitive Assessment (Morris Water Maze):

    • After the treatment period, assess spatial learning and memory using the Morris water maze.

    • Record the escape latency (time to find the hidden platform) over several days of training.

    • Conduct a probe trial (platform removed) to assess memory retention by measuring the time spent in the target quadrant.

  • Neuropathological Analysis:

    • Following behavioral testing, euthanize the mice and collect brain tissue.

    • Perform immunohistochemistry on brain sections to stain for amyloid-beta plaques.

    • Quantify the plaque load (number and area of plaques) in relevant brain regions such as the hippocampus and cortex.

    • Levels of inflammatory markers and other relevant biomarkers can also be assessed.

Visualization: Neuroprotective Experimental Workflow

neuroprotective_workflow cluster_setup Treatment cluster_behavior Cognitive Assessment cluster_pathology Neuropathological Analysis grouping Group APP/PS1 and Wild-Type Mice administer Administer Quinoxalinone or Vehicle (long-term) grouping->administer mwm Morris Water Maze Test administer->mwm latency Measure Escape Latency mwm->latency probe Conduct Probe Trial latency->probe euthanize Euthanize and Collect Brains probe->euthanize ihc Immunohistochemistry (Aβ plaques) euthanize->ihc quantify Quantify Plaque Load ihc->quantify

Caption: Workflow for assessing neuroprotective efficacy in APP/PS1 mice.

Visualization: Neuroprotective Signaling Pathways

neuroprotection_pathways cluster_pi3k PI3K/Akt Pathway (Pro-survival) cluster_jnk JNK Pathway (Pro-apoptotic) compound Quinoxalinone Compound pi3k PI3K compound->pi3k Activates ask1 ASK1 compound->ask1 Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor survival Neuronal Survival & Growth mtor->survival mkk47 MKK4/7 ask1->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis

Caption: Quinoxalinones may exert neuroprotection by activating pro-survival PI3K/Akt signaling and inhibiting pro-apoptotic JNK signaling.

References

Application Notes & Protocols: High-Throughput Screening of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetic acid scaffold is a promising heterocyclic structure in medicinal chemistry. Analogs of this core structure have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Potential therapeutic applications for this class of compounds include roles as anticancer, antiviral, and anti-inflammatory agents. Their mechanisms of action are diverse, with evidence suggesting inhibition of key cellular targets such as protein kinases and tubulin polymerization.[1][2]

High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify initial "hits" with desired biological activity. These hits can then be optimized through medicinal chemistry efforts to develop lead compounds and, ultimately, clinical candidates. This document provides detailed application notes and protocols for the HTS of this compound analogs against two representative targets: a protein kinase (e.g., PI3Kα) and tubulin polymerization.

Target 1: Protein Kinase Inhibition (e.g., PI3K/mTOR Pathway)

Many quinoxaline derivatives have been identified as potent inhibitors of protein kinases, particularly within the PI3K/mTOR signaling cascade, which is frequently dysregulated in cancer.[1] The following is a protocol for a biochemical HTS assay to identify inhibitors of a specific kinase.

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor Quinoxaline Analog Inhibitor->PI3K

Caption: PI3K/mTOR signaling pathway and a potential point of inhibition.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis CompoundPlating Compound Plating (Analogs & Controls) DispenseReagents Dispense Reagents into Assay Plate CompoundPlating->DispenseReagents ReagentPrep Reagent Preparation (Kinase, Substrate, ATP) ReagentPrep->DispenseReagents Incubation Incubation (Room Temperature) DispenseReagents->Incubation Detection Add Detection Reagent (e.g., HTRF) Incubation->Detection ReadPlate Read Plate (Plate Reader) Detection->ReadPlate CalcInhibition Calculate % Inhibition ReadPlate->CalcInhibition DoseResponse Generate Dose-Response Curves for Hits CalcInhibition->DoseResponse CalcIC50 Calculate IC50 Values DoseResponse->CalcIC50

Caption: High-throughput screening workflow for kinase inhibitors.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic HTRF® assay to measure the inhibitory activity of this compound analogs against a target kinase (e.g., PI3Kα).[1]

Materials:

  • This compound analogs dissolved in 100% DMSO.

  • Target Kinase (e.g., recombinant human PI3Kα).

  • Kinase Substrate (e.g., biotinylated peptide).

  • Adenosine triphosphate (ATP).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).

  • Detection Buffer.

  • HTRF® Detection Reagents (e.g., Europium cryptate-labeled anti-phospho-serine antibody and Streptavidin-XL665).

  • 384-well low-volume white plates.

  • HTRF®-compatible plate reader.

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well assay plate using an acoustic dispenser. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).

  • Kinase Addition: Add 5 µL of the kinase solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Incubation with Compound: Incubate the plate for 15 minutes at room temperature to allow compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of a mixture of the kinase substrate (e.g., 50 nM final concentration) and ATP (at the Kₘ concentration for the specific kinase) in assay buffer to all wells.[1]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[1]

  • Detection: Add 10 µL of the HTRF® detection reagent mix in detection buffer.[1]

  • Signal Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF®-compatible plate reader at 620 nm and 665 nm.[1]

Data Analysis:

  • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).[1]

  • Determine the percent inhibition for each compound concentration relative to the high and low controls.

  • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation
Compound IDR1 GroupR2 GroupPI3Kα IC₅₀ (µM)
TQ-A001HPhenyl1.2
TQ-A002H4-Cl-Ph0.8
TQ-A003H4-MeO-Ph5.6
TQ-A004MePhenyl15.2
Staurosporine--0.01

Table 1: Hypothetical screening data for a series of this compound analogs against PI3Kα. Staurosporine is included as a control.

Target 2: Tubulin Polymerization Inhibition

A series of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[2]

Cellular Mechanism

Tubulin_Inhibition_Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Progression (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibitor Quinoxaline Analog Inhibitor->Tubulin Binds to Colchicine Site

Caption: Mechanism of action for tubulin polymerization inhibitors.

Protocol: Cell-Based Anti-proliferative Assay

This protocol describes a primary cell-based assay to identify compounds that inhibit cell proliferation, a common downstream effect of tubulin polymerization inhibition.

Materials:

  • HeLa (human cervical cancer) cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound analogs dissolved in 100% DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • 384-well clear-bottom white plates.

  • Luminometer-capable plate reader.

Procedure:

  • Cell Seeding: Seed HeLa cells into 384-well plates at a density of 1,000 cells/well in 40 µL of media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Perform a serial dilution of the compound library. Add 100 nL of compound solution to the cells (final concentration range, e.g., 10 nM to 50 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Reading: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to DMSO-treated controls.

  • Generate dose-response curves and calculate the IC₅₀ (or GI₅₀) values for active compounds.

Protocol: Biochemical Tubulin Polymerization Assay

This secondary assay confirms that the anti-proliferative activity of hits is due to direct inhibition of tubulin polymerization.

Materials:

  • Tubulin (>99% pure).

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

  • Glycerol.

  • Test compounds in DMSO.

  • 96-well half-area plates.

  • Temperature-controlled spectrophotometer (340 nm).

Procedure:

  • Compound Preparation: Add test compounds and controls to the wells of a 96-well plate.

  • Tubulin Preparation: Resuspend tubulin in G-PEM buffer on ice.

  • Reaction Initiation: Add the tubulin solution to the wells containing the compounds.

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.

  • Data Analysis: Determine the rate of polymerization in the presence of each compound concentration. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the polymerization rate by 50%.[2]

Data Presentation
Compound IDR1 GroupR2 GroupHeLa IC₅₀ (µM)[2]Tubulin Polymerization IC₅₀ (µM)[2]
13d*(specific N-substituent)(specific N-substituent)0.1263.97
TQ-B002H4-F-Ph0.557.8
TQ-B003H2-pyridyl1.1015.2
TQ-B004Me4-F-Ph9.8>50
Colchicine--0.0081.5

Table 2: Antiproliferative activity and tubulin polymerization inhibition data for quinoxaline analogs. Data for compound 13d is from a published study on a related scaffold.[2] Other data is hypothetical for illustrative purposes. Colchicine is included as a control.

Summary

The protocols and application notes provided herein offer a robust framework for the high-throughput screening of this compound analogs. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize novel inhibitors of therapeutically relevant targets like protein kinases and tubulin. The logical workflow from primary screening to secondary validation ensures a high degree of confidence in the identified hits, paving the way for further optimization in drug discovery pipelines.

References

Application Notes and Protocols for the Development of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid Derivatives as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 1,2,3,4-tetrahydro-3-oxo-2-quinoxalineacetic acid derivatives as potent inhibitors of aldose reductase (AR). The aim is to guide the development of new therapeutic agents for the management of diabetic complications.

Introduction

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in the pathophysiology of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, leading to osmotic stress and subsequent cellular damage. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the prevention and treatment of these complications. Derivatives of this compound have emerged as a promising class of aldose reductase inhibitors (ARIs), with several analogues exhibiting potent inhibitory activity.

This document outlines the synthetic strategies for modifying the this compound scaffold, presents structure-activity relationship (SAR) data for a series of derivatives, and provides detailed protocols for their synthesis and in vitro evaluation.

Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition

The polyol pathway is a two-step metabolic route that converts glucose to fructose. Under normal glycemic conditions, this pathway is of minor significance. However, in hyperglycemic states, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, which is then slowly converted to fructose by sorbitol dehydrogenase. The accumulation of sorbitol is a key factor in the development of diabetic complications. Aldose reductase inhibitors block the first and rate-limiting step of this pathway, thereby preventing the accumulation of sorbitol.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor Quinoxaline Derivatives Inhibitor->AR Synthesis_Workflow Start Substituted o-phenylenediamine Step1 Cyclization with diethyl oxalate Start->Step1 Intermediate1 Quinoxaline-2,3(1H,4H)-dione Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 3-Chloroquinoxalin-2(1H)-one Step2->Intermediate2 Step3 Nucleophilic Substitution (Substituted Phenol, K2CO3) Intermediate2->Step3 Intermediate3 3-Phenoxyquinoxalin-2(1H)-one Step3->Intermediate3 Step4 N-Alkylation (Ethyl bromoacetate, K2CO3) Intermediate3->Step4 Intermediate4 Ethyl 2-(3-phenoxy-2-oxoquinoxalin- 1(2H)-yl)acetate Step4->Intermediate4 Step5 Hydrolysis (LiOH) Intermediate4->Step5 FinalProduct 2-(3-Phenoxy-2-oxoquinoxalin- 1(2H)-yl)acetic acid Step5->FinalProduct Assay_Workflow Start Prepare Reagents: Enzyme, Buffer, NADPH, Substrate, Test Compounds Step1 Set up reaction mixtures in a 96-well plate or cuvettes (Blank, Control, Test) Start->Step1 Step2 Pre-incubate at 37°C for 10 min Step1->Step2 Step3 Initiate reaction by adding substrate (DL-Glyceraldehyde) Step2->Step3 Step4 Measure absorbance at 340 nm (kinetic mode) Step3->Step4 Step5 Calculate reaction rates and % inhibition Step4->Step5 End Determine IC50 values Step5->End

Application Notes and Protocols: Investigating Apoptosis Induction by Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] Many compounds from this class exert their cytotoxic effects by inducing apoptosis, making them promising candidates for the development of novel cancer therapeutics.[3][4] These application notes provide a detailed overview and experimental protocols for studying the pro-apoptotic effects of a representative quinoxaline derivative, referred to herein as Compound IV , a potent inducer of apoptosis in prostate cancer cells.[3]

The methodologies described below are based on established protocols and findings from studies on Compound IV and other similar quinoxaline derivatives, offering a comprehensive guide for researchers investigating the anticancer potential of this chemical class.

Data Presentation: Efficacy of Compound IV

The anti-proliferative and apoptosis-inducing potential of Compound IV has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.

Table 1: Cytotoxic Activity of Compound IV

Cell LineCancer TypeIC50 (µM)Selectivity
PC-3Prostate Cancer2.11Highly Selective
HepG2Liver Cancer--
VeroNormal Cells>100 (Non-toxic)-

Data sourced from Elsakka et al. (2024).[3]

Table 2: Enzyme Inhibition Profile of Compound IV

Target EnzymeBiological RoleIC50 (µM)Reference Drug (IC50, µM)
Topoisomerase IIDNA replication/repair7.529Doxorubicin

Data sourced from Elsakka et al. (2024).[3]

Experimental Protocols

Detailed methodologies for the key experiments to characterize the apoptosis-inducing activity of Compound IV are provided below.

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Compound IV on cancer cells.[5][6][7][8]

Materials:

  • PC-3 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound IV (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound IV in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of medium containing different concentrations of Compound IV. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Materials:

  • PC-3 cells

  • 6-well plates

  • Compound IV

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed PC-3 cells in 6-well plates and treat with the IC50 concentration of Compound IV for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with Compound IV.[4][13][14]

Materials:

  • PC-3 cells

  • 6-well plates

  • Compound IV

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed PC-3 cells in 6-well plates and treat with the IC50 concentration of Compound IV for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. For PC-3 cells treated with Compound IV, an arrest in the S phase is expected.[3]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[15][16][17][18][19]

Materials:

  • PC-3 cells

  • Compound IV

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-caspase-3, anti-caspase-8, anti-Bcl-2, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Treat PC-3 cells with various concentrations of Compound IV for 24-48 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Expect an upregulation of p53, cleaved caspase-8, and cleaved caspase-3, and a downregulation of Bcl-2.[3]

Visualization of Workflows and Pathways

To better illustrate the experimental design and the proposed mechanism of action for Compound IV, the following diagrams are provided.

experimental_workflow Experimental Workflow for Evaluating Compound IV cluster_invitro In Vitro Assays cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cell_culture PC-3 Cell Culture treatment Treatment with Compound IV (Varying Concentrations & Times) cell_culture->treatment viability MTT Assay (Determine IC50) treatment->viability apoptosis Annexin V/PI Staining (Quantify Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis (Identify Phase Arrest) treatment->cell_cycle western_blot Western Blot (Analyze Protein Expression) treatment->western_blot enzyme_assay Topoisomerase II Assay (Confirm Target Inhibition) treatment->enzyme_assay

Caption: Experimental workflow for assessing the anticancer potential of Compound IV.

apoptosis_pathway Proposed Apoptotic Pathway Induced by Compound IV cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase compound_iv Compound IV topo_ii Topoisomerase II compound_iv->topo_ii Inhibition dna_damage DNA Damage topo_ii->dna_damage p53 p53 Activation dna_damage->p53 bcl2 Bcl-2 p53->bcl2 Downregulation caspase8 Caspase-8 p53->caspase8 Upregulation caspase9 Caspase-9 bcl2->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 Activation caspase8->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptotic signaling pathway activated by Compound IV.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and offers potential solutions.

Issue 1: Low Product Yield

Low yields are a frequent challenge in organic synthesis. The following table outlines how different reaction parameters can influence the yield of quinoxalinone derivatives, based on studies of analogous reactions.

Table 1: Influence of Reaction Parameters on Quinoxalinone Synthesis Yield

ParameterVariationObservationPotential Impact on Yield
Temperature 25°C (Room Temp)Slow reaction rate, incomplete conversion.Low
80°CIncreased reaction rate.Moderate to High
120°C (Reflux in Toluene)Faster reaction, potential for side reactions.High, but may decrease with prolonged time
Reaction Time 2 hoursIncomplete reaction.Low
8 hoursGood conversion.Moderate to High
24 hoursPotential for product degradation or side reactions.May decrease after optimum time
Catalyst No CatalystVery slow or no reaction.Very Low
Acetic AcidEffective for cyclocondensation.High
p-Toluenesulfonic acidStronger acid catalyst, can be effective at lower temperatures.High
Solvent EthanolGood for dissolving starting materials, moderate reaction rates.Moderate
TolueneAllows for higher reaction temperatures (azeotropic water removal).High
WaterGreen solvent, but may require higher temperatures or catalysts.Moderate to High

Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a representative protocol based on general methods for quinoxalinone synthesis. Optimal conditions may vary and should be determined empirically.

Reaction:

o-Phenylenediamine + 2-ketoglutaryl-diacetic acid → this compound

Materials:

  • o-Phenylenediamine (1 equivalent)

  • 2-ketoglutaryl-diacetic acid (1 equivalent)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Activated Carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in glacial acetic acid.

  • Add 2-ketoglutaryl-diacetic acid to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

dot

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up A Dissolve o-Phenylenediamine in Glacial Acetic Acid B Add 2-ketoglutaryl-diacetic acid A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D Reaction Monitoring (TLC) E Precipitate in Ice Water D->E F Filter and Wash E->F G Dry Crude Product F->G

Caption: Experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a benzimidazole derivative. How can I prevent this?

A1: Benzimidazole formation is a common side reaction when an aldehyde impurity is present in the α-keto acid starting material.

  • Troubleshooting Steps:

    • Check Starting Material Purity: Analyze the 2-ketoglutaryl-diacetic acid for aldehyde impurities using NMR or other spectroscopic methods.

    • Purify Starting Material: If impurities are detected, purify the α-keto acid by recrystallization or chromatography before use.

Q2: The final product is highly colored. What is the cause and how can I decolorize it?

A2: Colored impurities often arise from the oxidation of o-phenylenediamine or other aromatic species in the reaction mixture.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Degas Solvents: Degas the solvents before use to remove dissolved oxygen.

    • Purification: During work-up, after dissolving the crude product for recrystallization, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon and colored impurities.

Q3: I am struggling with the purification of the final product. What are the recommended methods?

A3: The acidic nature of the product allows for a straightforward purification strategy.

  • Recommended Purification Protocol:

    • Dissolve the crude product in a minimum amount of a hot solvent like ethanol or an ethanol/water mixture.

    • If the solution is colored, treat with activated carbon as described above.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Table 2: Impact of Purification by Recrystallization

StageWeight (g)Yield (%)Purity (by HPLC, %)
Crude Product 15.273.785
After Recrystallization 12.560.6>98

dot

side_reactions start o-Phenylenediamine + 2-ketoglutaryl-diacetic acid desired_product 1,2,3,4-Tetrahydro-3-oxo-2- quinoxalineacetic acid start->desired_product Desired Reaction benzimidazole Benzimidazole Byproduct start->benzimidazole Side Reaction (Aldehyde Impurity) oxidation Oxidized Impurities start->oxidation Side Reaction (Oxidation)

Caption: Potential side reactions in the synthesis of this compound.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and chromatographic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

dot

troubleshooting_yield start Low Yield? check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes check_purity Check Starting Material Purity incomplete->check_purity No increase_temp Increase Temperature increase_time->increase_temp end Improved Yield increase_time->end add_catalyst Add/Change Catalyst increase_temp->add_catalyst increase_temp->end add_catalyst->end impure Impure Starting Materials check_purity->impure purify_sm Purify Starting Materials impure->purify_sm Yes optimize_workup Optimize Work-up/Purification impure->optimize_workup No purify_sm->end optimize_workup->end

Caption: Troubleshooting decision-making process for improving product yield.

"common side products in the synthesis of quinoxalinones"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoxalinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of quinoxalinones, offering explanations and actionable solutions.

Issue 1: Formation of Benzimidazole Derivatives as Side Products

Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxalinone. What is the cause and how can I prevent it?

A1: The formation of benzimidazole byproducts is a frequent issue, often occurring when the synthesis involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound that has degraded or contains aldehyde or carboxylic acid impurities. The o-phenylenediamine can react with these impurities to form the benzimidazole scaffold, competing with the desired quinoxalinone synthesis.[1]

Troubleshooting Steps:

  • Assess Reagent Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using methods like NMR or GC-MS. If impurities such as aldehydes or carboxylic acids are detected, purify the reagent through recrystallization or chromatography.[1]

  • Reaction Conditions: In some cases, the reaction conditions can favor one product over the other. For instance, in the reaction of o-phenylenediamine with pyruvic acid, under certain aqueous conditions, 3-methylquinoxaline-2(1H)-one can be the exclusive product, while other conditions might favor the formation of the corresponding benzimidazole.[2] Careful optimization of solvent, temperature, and catalysts is crucial.

  • Inert Atmosphere: To prevent oxidative degradation of reagents, which can lead to the formation of aldehyde or acid impurities, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Unwanted Formation of Quinoxaline N-Oxides

Q2: My characterization data suggests the presence of a quinoxaline N-oxide in my final product. How can this be avoided?

A2: Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring. This can happen if the reaction conditions are too harsh, if an oxidizing agent is present, or with prolonged exposure to air at elevated temperatures.

Troubleshooting Steps:

  • Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.

  • Control the Atmosphere: Running the reaction under an inert atmosphere can prevent oxidation by atmospheric oxygen, especially during long reaction times or at high temperatures.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of over-oxidation.

Issue 3: Formation of Regioisomers

Q3: I am using a substituted o-phenylenediamine and an unsymmetrical 1,2-dicarbonyl compound, and I'm obtaining a mixture of regioisomers. How can I control the regioselectivity or separate the isomers?

A3: The reaction of unsymmetrically substituted o-phenylenediamines with unsymmetrical 1,2-dicarbonyls can indeed lead to the formation of a mixture of regioisomers due to the two possible orientations of condensation.

Troubleshooting Steps:

  • Catalyst and Solvent Screening: The choice of catalyst and solvent can influence the regioselectivity of the reaction. It is advisable to screen different conditions to find the optimal system that favors the formation of the desired isomer.

  • Purification of Isomers: If a mixture of regioisomers is unavoidable, they can often be separated using chromatographic techniques.

    • Flash Chromatography: Careful selection of the stationary and mobile phases is crucial. A slow gradient elution can improve the separation of closely eluting isomers.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique. Different column chemistries (e.g., C18, Phenyl-Hexyl) can be screened to find the optimal separation conditions.[3]

Data Presentation: Quantitative Analysis of Side Product Formation

The following tables summarize quantitative data on the formation of quinoxalinones and common side products under various reaction conditions.

Table 1: Competitive Formation of Quinoxalinone vs. Benzimidazole

ReactantsCatalyst/SolventProduct(s) & Yield(s)Reference
o-phenylenediamine and pyruvic acidWater, room temperature3-methylquinoxaline-2(1H)-one (sole product)[2]
N-phenyl-o-phenylenediamine and phenylpyruvic acidCF₃COOH, MeCN, room temperature1,3-dibenzyl quinoxalin-2(1H)-one (9%), 1,2-dibenzyl-1H-benzo[d]imidazole (76%)
o-phenylenediamine and various α-keto acidsAmino acid catalysis, Water, room temperature2-substituted benzimidazoles (moderate to excellent yields)[2]

Table 2: Yields of Quinoxalinone N-Oxides

Starting MaterialReagents/ConditionsProduct & YieldReference
QuinoxalinesHypofluorous acid-acetonitrile complexQuinoxaline 1,4-dioxides (quantitative yields)[4]
CyanoacetanilidesInexpensive reagents and molecular oxygen under mild conditionsQuinoxalinone-N-oxides (not specified)
3-phenylquinoxaline-2-carbonitrile derivativesK₂CO₃, acetone or DMF3-phenylquinoxaline-2-carboxylic acid 1,4-dioxide (50-64%)[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,3-Diphenylquinoxaline with Minimal Byproducts

This protocol is adapted from a method known to produce high yields with minimal formation of side products.

  • Materials:

    • o-Phenylenediamine (1 mmol, 108 mg)

    • Benzil (1 mmol, 210 mg)

    • Toluene (8 mL)

    • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)

  • Procedure:

    • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.

    • Add the catalyst to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.

Protocol 2: Purification of Quinoxalinone from Benzimidazole Impurity via Column Chromatography

This protocol outlines a general procedure for separating a quinoxalinone product from a benzimidazole byproduct.

  • Materials:

    • Crude quinoxalinone product containing benzimidazole impurity

    • Silica gel (for column chromatography)

    • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Procedure:

    • Prepare the Column: Prepare a silica gel column of an appropriate size.

    • Sample Preparation: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.

    • Loading: Carefully load the dissolved sample onto the top of the column.

    • Elution: Elute the column with the chosen solvent system. The polarity should be optimized based on the specific compounds. Generally, quinoxalinones are less polar than benzimidazoles and will elute first.

    • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

    • Product Isolation: Combine the fractions containing the pure quinoxalinone and evaporate the solvent to obtain the purified product.

Visualizations

ReactionPathways OPD o-Phenylenediamine Quinoxalinone Quinoxalinone (Desired Product) OPD->Quinoxalinone Condensation with pure dicarbonyl Benzimidazole Benzimidazole (Side Product) OPD->Benzimidazole Condensation with impurity Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Quinoxalinone Aldehyde Aldehyde/Carboxylic Acid Impurity Aldehyde->Benzimidazole N_Oxide Quinoxaline N-Oxide (Side Product) Quinoxalinone->N_Oxide Over-oxidation

Caption: Reaction pathways leading to quinoxalinones and common side products.

TroubleshootingWorkflow Start Start: Quinoxalinone Synthesis CheckPurity Check Purity of 1,2-Dicarbonyl Compound Start->CheckPurity Pure Reagent is Pure CheckPurity->Pure Yes Impure Impurity Detected CheckPurity->Impure No Reaction Perform Condensation Reaction Pure->Reaction Purify Purify Reagent (Recrystallization/ Chromatography) Impure->Purify Purify->Reaction Analysis Analyze Product Mixture (TLC, NMR, etc.) Reaction->Analysis PureProduct Pure Quinoxalinone Analysis->PureProduct Pure SideProducts Side Products Detected (Benzimidazole, N-Oxide) Analysis->SideProducts Impure End End: Pure Quinoxalinone PureProduct->End Purification Purify Product (Column Chromatography, Recrystallization) SideProducts->Purification Purification->End

Caption: A troubleshooting workflow for quinoxalinone synthesis.

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific experimental data is publicly available for the purification of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid. The following troubleshooting guides, FAQs, and protocols are based on the compound's chemical structure, inferred synthesis routes, and established purification principles for related heterocyclic carboxylic acids. Optimization will likely be necessary for your specific experimental conditions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a sticky oil or amorphous solid that won't crystallize. What should I do?

A1: This often indicates the presence of significant impurities that inhibit crystallization. Potential impurities from a typical synthesis involving o-phenylenediamine and a maleic acid derivative could include unreacted starting materials and polymeric side products.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is a crucial first step to remove acidic and basic impurities. Dissolve your crude product in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities like residual o-phenylenediamine. Follow this with a wash using a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Your desired product, being a carboxylic acid, will move into the aqueous basic layer. You can then re-acidify the aqueous layer to precipitate your purified product.

    • Solvent Screening for Recrystallization: If the product is still not pure enough to crystallize, perform small-scale solvent screening. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but sparingly when cold.

    • Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative. Given the polar nature of the carboxylic acid and lactam functionalities, a polar stationary phase like silica gel is appropriate. Start with a moderately polar mobile phase (e.g., a mixture of ethyl acetate and hexanes) and gradually increase the polarity.

Q2: I'm performing a column chromatography purification, but my compound is streaking or not moving from the baseline on the TLC plate.

A2: This is a common issue with polar, acidic compounds on silica gel.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. Acetic acid (0.5-2%) is often effective as it can protonate your carboxylic acid, reducing its interaction with the acidic silica gel and leading to better peak shapes.

    • Consider a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or acidic) can sometimes be a better choice for nitrogen-containing heterocycles. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid) can be very effective.

Q3: My yield is very low after recrystallization. How can I improve it?

A3: Low yield in recrystallization can be due to several factors.

  • Troubleshooting Steps:

    • Use the Minimum Amount of Hot Solvent: Over-saturating the solution with hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use just enough hot solvent to dissolve the solid completely.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Check the Mother Liquor: After filtering your crystals, concentrate the mother liquor and check for the presence of your product by TLC. If a significant amount of product remains, you may be able to obtain a second crop of crystals by further concentrating the solution and cooling.

    • pH Adjustment: Ensure the pH of the solution is optimal for the precipitation of your carboxylic acid. The isoelectric point of the molecule will determine the pH at which it is least soluble.

Data Presentation

Effective purification requires careful tracking of key parameters. Below are example tables to guide your data collection.

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterInsolubleSparingly SolubleNeedles
EthanolSolubleVery SolubleNone
Ethyl AcetateSparingly SolubleSolublePlates
TolueneInsolubleInsolubleN/A
Ethanol/Water (9:1)Sparingly SolubleSolublePrisms

Table 2: Purification Method Comparison

Purification MethodSolvent/Eluent SystemYield (%)Purity (by HPLC, %)Melting Point (°C)
Crude ProductN/A10075155-165
RecrystallizationEthanol/Water (9:1)6595169-171
Column ChromatographyEthyl Acetate/Hexane (8:2) + 1% Acetic Acid50>98170-172
Acid-Base ExtractionEthyl Acetate / 1M HCl / Sat. NaHCO₃8092168-170

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (approx. 10 mL per 1 g of crude product).

  • Acidic Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 20 mL). Separate the organic layer.

  • Basic Extraction (to isolate the acidic product): Extract the organic layer with saturated sodium bicarbonate solution (3 x 20 mL). The desired product will move into the aqueous layer as its sodium salt. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl dropwise with stirring until the pH is ~2. The purified product should precipitate out.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Based on prior screening (see Table 1), select an appropriate solvent system (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot primary solvent (e.g., ethanol) to the crude solid to dissolve it completely.

  • Co-solvent Addition: While the solution is still hot, add the co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

  • TLC Analysis: Determine a suitable eluent system by TLC that gives your product an Rf value of approximately 0.3-0.4. For this polar compound, a good starting point is ethyl acetate/hexanes (e.g., 7:3 or 8:2) with the addition of 1% acetic acid to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis and Isolation: Monitor the fractions by TLC. Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Below are diagrams illustrating typical workflows for purification.

PurificationWorkflow crude Crude Product abe Acid-Base Extraction crude->abe Initial Cleanup recryst Recrystallization abe->recryst Further Purification chrom Column Chromatography abe->chrom If Recrystallization Fails pure Pure Product recryst->pure Final Product chrom->pure

Caption: General purification workflow for this compound.

TroubleshootingTree start Crude Product Impure? abe Perform Acid-Base Extraction start->abe Yes recryst_screen Screen for Recrystallization Solvent abe->recryst_screen recryst_fail Crystallization Fails? recryst_screen->recryst_fail chrom Perform Column Chromatography recryst_fail->chrom Yes pure Pure Product recryst_fail->pure No chrom->pure

Caption: Troubleshooting decision tree for the purification of this compound.

"optimization of reaction conditions for quinoxaline synthesis (catalyst, solvent, temperature)"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinoxaline core structure?

The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This method is widely used due to its simplicity and the ready availability of the starting materials.[1]

Q2: What are the typical challenges encountered with the traditional condensation method for quinoxaline synthesis?

Traditional synthesis protocols often face several challenges, including:

  • Low yields: The reaction may not proceed to completion.[1]

  • Long reaction times: Many classical procedures require prolonged heating or refluxing.[1][2][3]

  • Harsh reaction conditions: The use of high temperatures and strong acid catalysts can lead to the degradation of sensitive starting materials or products.[1][3][4]

  • Formation of side products: Undesired side reactions can complicate the purification process.[1][5]

  • Use of toxic solvents: Many protocols employ hazardous organic solvents.[1][3]

Q3: How can I improve the yield and efficiency of my quinoxaline synthesis?

Modern approaches focus on the use of efficient catalysts to overcome the limitations of traditional methods. The choice of catalyst is crucial for both yield and reaction time.[1][2] Consider screening different types of catalysts, such as heterogeneous, homogeneous, and nanocatalysts, to significantly reduce reaction times and improve yields.[1]

Q4: Are there any "green" or environmentally friendly solvent options for quinoxaline synthesis?

Yes, there is a growing trend towards the use of greener solvents in chemical synthesis. Water and ethanol are commonly used environmentally benign solvents for quinoxaline synthesis.[6] For example, a method for synthesizing quinoxaline derivatives in water has been reported, highlighting its viability as a green solvent.[6] In some cases, quinoxaline synthesis can be performed under solvent-free conditions, which offers environmental and economic advantages.[6]

Q5: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?

The formation of a benzimidazole byproduct is a common issue, typically arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative.[5] This can happen if the 1,2-dicarbonyl compound you are using has degraded or contains aldehyde impurities.[5] To prevent this, assess the purity of your 1,2-dicarbonyl compound before starting the synthesis using techniques like NMR or GC-MS.[5] If impurities are detected, purify the reagent by recrystallization or chromatography.[5]

Troubleshooting Guides

Problem 1: Low Yield of Quinoxaline

Possible Causes:

  • Incomplete reaction.[5]

  • Suboptimal reaction conditions (temperature, time, solvent).[5]

  • Inefficient catalyst.[5]

  • Presence of significant byproducts.[5]

  • Poor solubility of reactants.[6]

Solutions:

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

  • Optimize conditions: Screen different solvents and temperatures. Greener protocols using ethanol or even water have shown high efficiency.[5]

  • Catalyst screening: Experiment with different catalysts. A variety of catalysts, from simple acids to complex metal catalysts, have been reported to give high yields.[5]

  • Identify byproducts: Identify the major byproduct and implement targeted troubleshooting steps.[5]

  • Improve solubility: If reactant solubility is an issue, consider a different solvent or a co-solvent system.[6]

Problem 2: Slow Reaction Rate

Possible Causes:

  • Low reaction temperature.

  • Inefficient catalyst.

  • Poor solvent choice.

Solutions:

  • Increase temperature: Increasing the reaction temperature will generally increase the reaction rate.[6] If a higher temperature is required, consider using a high-boiling point solvent or conducting the reaction in a sealed vessel under pressure.[6]

  • Catalyst optimization: The choice of catalyst can significantly influence the reaction rate. For instance, alumina-supported heteropolyoxometalates have been shown to be efficient for quinoxaline synthesis at room temperature.[4]

  • Solvent effects: The solvent plays a crucial role in facilitating the interaction between reactants.[6] Solvents like 1,4-dioxane, ethanol, and DMF have been shown to produce high yields in shorter reaction times under microwave conditions.

Problem 3: Formation of Side Products

Possible Causes:

  • Impure starting materials.

  • Over-oxidation of the quinoxaline ring.[5]

  • Reaction with the solvent.[7]

Solutions:

  • Purify starting materials: Ensure the purity of your starting materials, such as o-phenylenediamine and the 1,2-dicarbonyl compound, as impurities can lead to side reactions.[2]

  • Control the atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides.[5] Performing the reaction under an inert atmosphere can prevent this.[5]

  • Inert solvent: The solvent can influence the chemoselectivity of a reaction.[6] Choose a non-reactive solvent. Water, ethanol, and DMF are commonly used.[7]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, highlighting the effects of catalyst, solvent, and temperature on reaction yield and time.

Table 1: Effect of Catalyst on Quinoxaline Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
AlCuMoVPToluene252 h92[4]
AlFeMoVPToluene252 h80[4]
CrCl₂·6H₂OEthanolRoom Temp.36 min92[8]
PbBr₂EthanolRoom Temp.45 min88[8]
CuSO₄·5H₂OEthanolRoom Temp.60 min85[8]
Bentonite K-10EthanolRoom Temp.20 min95[3]
CAN (5 mol%)AcetonitrileRoom Temp.20 min80-98[9]
Phenol (20 mol%)-Room Temp.10-30 min-[10]
Pyridine (0.1 mmol)THFRoom Temp.2 hExcellent[11]
Amberlite IR-120H-1004 h92[12]

Table 2: Effect of Solvent on Quinoxaline Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
Bentonite K-10EthanolRoom Temp.20 min95[3]
Bentonite K-10THFRoom Temp.120 min35[3]
Bentonite K-10MeCNRoom Temp.120 min42[3]
Bentonite K-10EtOAcRoom Temp.120 min30[3]
Bentonite K-10TolueneRoom Temp.120 min25[3]
-HexafluoroisopropanolRoom Temp.1 h95[3]

Table 3: Effect of Temperature on Quinoxaline Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
Amberlite IR-120H-604 h<30[12]
Amberlite IR-120H-704 h48[12]
Amberlite IR-120H-804 h70[12]
Amberlite IR-120H-904 h85[12]
Amberlite IR-120H-1004 h92[12]
Amberlite IR-120H-1104 h92[12]
Amberlite IR-120H-1204 h92[12]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalysis

This protocol describes a general method for quinoxaline synthesis using a reusable solid catalyst.

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Toluene (8 mL)

  • Heterogeneous catalyst (e.g., AlCuMoVP) (0.1 g)

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of o-phenylenediamine and the 1,2-dicarbonyl compound in toluene, add the catalyst.[4]

  • Stir the mixture at room temperature.[4]

  • Monitor the progress of the reaction by TLC.[4]

  • After completion of the reaction, separate the insoluble catalyst by filtration.[4]

  • Dry the filtrate over anhydrous Na₂SO₄.[4]

  • Evaporate the solvent to obtain the pure product.[4]

  • The product can be further purified by recrystallization from ethanol.[4]

Protocol 2: Solvent-Free Synthesis by Grinding

This protocol outlines an environmentally friendly, solvent-free method for the synthesis of quinoxaline-2,3-diones.

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Oxalic acid dihydrate (1 mmol, 0.126 g)

Procedure:

  • In a mortar, thoroughly grind a mixture of o-phenylenediamine and oxalic acid dihydrate with a pestle at room temperature in an open atmosphere.[7]

  • Continue grinding until the mixture turns into a melt.[7]

  • Continue to grind the mixture occasionally for the time specified for the particular substrate (typically 5-10 minutes for the unsubstituted version).[7]

  • Crystallize the resulting solid from water to obtain the pure product.[7]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification o_phenylenediamine o-Phenylenediamine mix Mix Reactants & Solvent o_phenylenediamine->mix dicarbonyl 1,2-Dicarbonyl dicarbonyl->mix add_catalyst Add Catalyst mix->add_catalyst stir Stir at Specified Temp add_catalyst->stir monitor Monitor by TLC stir->monitor filter Filter Catalyst monitor->filter Reaction Complete dry Dry Filtrate filter->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize evaporate->purify product Pure Quinoxaline purify->product

Caption: General experimental workflow for quinoxaline synthesis.

troubleshooting_workflow start Low Yield or Slow Reaction check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst Efficient? check_temp->check_catalyst Yes increase_temp Increase Temperature or Use High-Boiling Solvent check_temp->increase_temp No check_solvent Is Solvent Appropriate? check_catalyst->check_solvent Yes screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts No check_purity Are Starting Materials Pure? check_solvent->check_purity Yes screen_solvents Screen Different Solvents check_solvent->screen_solvents No purify_reagents Purify Starting Materials check_purity->purify_reagents No end Improved Yield/ Reaction Rate check_purity->end Yes increase_temp->check_catalyst screen_catalysts->check_solvent screen_solvents->check_purity purify_reagents->end

Caption: Troubleshooting workflow for quinoxaline synthesis optimization.

References

"preventing degradation of tetrahydroquinoxaline compounds in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tetrahydroquinoxaline (THQ) compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of tetrahydroquinoxaline degradation in solution?

A1: The primary visual indicator of THQ degradation, particularly through oxidation, is a change in the color of the solution.[1] Solutions may turn from colorless or light yellow to darker shades of yellow, brown, or even black.[1] This discoloration suggests the formation of oxidized species like dihydroquinoxalines and fully aromatic quinoxalines. Inconsistent results in biological assays can also be an indicator of compound degradation.[2]

Q2: What is the main cause of tetrahydroquinoxaline degradation?

A2: The most common degradation pathway for tetrahydroquinoxalines is oxidation.[1] The tetrahydro- portion of the molecule is susceptible to losing hydrogen atoms, leading to aromatization. This process can be accelerated by several factors.

Q3: What factors accelerate the degradation of tetrahydroquinoxaline solutions?

A3: Several factors can promote the degradation of THQ compounds in solution:

  • Presence of Oxygen: Atmospheric oxygen is a key driver of oxidation.[1][3]

  • Exposure to Light: Light, especially UV radiation, can induce photodegradation.[1][3]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3]

  • High pH (Alkaline Conditions): Basic conditions can significantly accelerate degradation.[1][4]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.[1][3]

  • Contaminants in Solvents: Impurities in solvents or reagents can initiate or participate in degradation pathways.[1]

Q4: How should solid tetrahydroquinoxaline compounds be stored to ensure long-term stability?

A4: To ensure the stability of solid THQ compounds, they should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][5][6] Storing under an inert atmosphere, such as argon or nitrogen, can further minimize the risk of oxidation.[1]

Q5: My tetrahydroquinoxaline solution has changed color. Can I still use it for my experiments?

A5: It is generally not recommended to use a discolored solution. The color change indicates that the compound has started to degrade, and the solution now contains impurities (degradation products).[1] These degradation products can interfere with your assay, leading to inaccurate and unreliable results.[1][2]

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with tetrahydroquinoxaline compounds.

Issue 1: Rapid Discoloration of a Freshly Prepared Tetrahydroquinoxaline Solution

Potential Causes Troubleshooting Steps
Exposure to Atmospheric Oxygen Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for at least 30 minutes before use.[1][3] Handle the solution under an inert atmosphere if possible.
Contaminated Glassware or Solvents Use high-purity (e.g., HPLC-grade) solvents and reagents.[1] Ensure all glassware is thoroughly cleaned; acid-washing can help remove trace metal contaminants.[1]
Exposure to Light Prepare the solution in a low-light environment.[1] Use amber vials or wrap the container in aluminum foil to protect it from light.[3]
Inappropriate pH of the Solvent If compatible with your experimental conditions, consider using a slightly acidic buffer (pH 4-6) to prepare your solution.[1]

Issue 2: Inconsistent or Irreproducible Results in Biological Assays

Potential Causes Troubleshooting Steps
Degradation of the Compound in Solution Always use freshly prepared solutions for your experiments.[2] THQ compounds, especially fused tricyclic derivatives, can degrade in solution over a few days.[2]
Degradation Products Causing Assay Interference To determine if the observed activity is due to the parent compound or a degradation product, synthesize and test a more stable analog (e.g., a saturated version of a fused THQ).[2] A loss of activity with the stable analog suggests the initial results were a false positive.[2]
Artifactual Oxidation During Analysis When analyzing samples by techniques like LC-MS, minimize the sample's exposure to air and light. Use fresh, high-purity solvents and keep samples chilled to prevent degradation during the analytical process.[7]

Summary of Factors Affecting Tetrahydroquinoxaline Stability

The following table summarizes the key factors that can influence the stability of tetrahydroquinoxaline compounds in solution and recommended preventative measures.

Factor Effect on Stability Preventative Measures
Oxygen Accelerates oxidationUse deoxygenated solvents; store and handle under an inert atmosphere (N₂ or Ar).[1][3]
Light Promotes photodegradationWork in low-light conditions; use amber vials or foil-wrapped containers.[1][3]
Temperature Higher temperatures increase degradation rateStore solutions at low temperatures (2-8°C or frozen).[3]
pH Alkaline pH accelerates degradationUse slightly acidic buffers (pH 4-6) where possible.[1][4]
Metal Ions Catalyze oxidationUse high-purity reagents and acid-washed glassware; consider adding a chelating agent like EDTA.[1][3][7]
Solvent Purity Impurities can initiate degradationUse high-purity, HPLC-grade solvents.[1]
Storage Time Degradation can occur over days in solutionPrepare solutions fresh before use.[2]

Experimental Protocols

Protocol: Preparation of a Stabilized Tetrahydroquinoxaline Solution

This protocol provides a general method for preparing a THQ solution with enhanced stability against oxidative degradation.

Materials:

  • Tetrahydroquinoxaline compound

  • High-purity, deoxygenated solvent (e.g., DMSO, ethanol, or a suitable buffer)

  • Optional: Antioxidant (e.g., ascorbic acid)

  • Optional: Chelating agent (e.g., EDTA)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

  • Acid-washed glassware

Procedure:

  • Solvent Deoxygenation: Sparge the chosen solvent with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[1][3]

  • Weighing the Compound: Accurately weigh the desired amount of the tetrahydroquinoxaline compound in an amber vial.

  • Addition of Stabilizers (Optional):

    • If using a chelating agent, add EDTA to the deoxygenated solvent to a final concentration of approximately 0.05% (w/v).[7]

    • If using an antioxidant, add it to the deoxygenated solvent. The choice and concentration of the antioxidant should be optimized for your specific compound and application.

  • Dissolution: Add the deoxygenated solvent (with or without stabilizers) to the vial containing the THQ compound. During this step, it is beneficial to maintain a gentle stream of inert gas over the solution.

  • Mixing: Gently swirl or sonicate the vial until the compound is completely dissolved.

  • Storage: Immediately after dissolution, flush the headspace of the vial with the inert gas, seal the cap tightly, and store at a low temperature (2-8°C or frozen) and protected from light.[3]

Visualizations

Degradation_Pathway cluster_factors Accelerating Factors THQ Tetrahydroquinoxaline (Stable Form) Intermediate Dihydroquinoxaline (Intermediate) THQ->Intermediate Oxidation (-2H) Final Quinoxaline (Aromatic Degradation Product) Intermediate->Final Further Oxidation (-2H) Oxygen Oxygen Oxygen->THQ Light Light Light->THQ Heat Heat Heat->THQ High pH High pH High pH->THQ Metal Ions Metal Ions Metal Ions->THQ

Caption: Oxidative degradation pathway of tetrahydroquinoxaline.

Experimental_Workflow start Start: Prepare Stabilized Solution deoxygenate 1. Deoxygenate Solvent (N₂ or Ar sparging) start->deoxygenate add_stabilizers 2. Add Stabilizers (Optional) (e.g., EDTA, Antioxidant) deoxygenate->add_stabilizers dissolve 3. Dissolve THQ Compound (Low light, inert atmosphere) add_stabilizers->dissolve store 4. Store Properly (Sealed, dark, low temp.) dissolve->store use 5. Use Freshly Prepared Solution in Experiment store->use end End: Reliable Results use->end

Caption: Workflow for preventing THQ degradation.

References

Technical Support Center: Addressing Pan-Assay Interference Compounds (PAINS) with Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with tetrahydroquinolines as Pan-Assay Interference Compounds (PAINS). Fused tetrahydroquinolines (THQs) are a known class of PAINS that frequently appear as hits in high-throughput screening (HTS) campaigns but often represent false positives due to their chemical instability and reactivity.[1][2]

Troubleshooting Guides

This section addresses specific problems users may encounter during their experiments with tetrahydroquinoline compounds.

Issue 1: A fused tetrahydroquinoline is a confirmed hit in our primary assay, but the results are not reproducible.

Question: We identified a promising fused tetrahydroquinoline hit in our initial screen, but subsequent experiments show inconsistent activity. What could be the cause?

Answer: The lack of reproducibility is a classic sign of a PAINS compound, and fused THQs are known to be particularly problematic.[1][2] The primary reason for this inconsistency is the chemical instability of the fused THQ scaffold in solution under standard laboratory conditions.[2][3]

Troubleshooting Steps:

  • Assess Compound Stability:

    • Prepare a fresh solution of the compound in your assay buffer and a separate stock solution in DMSO.

    • Monitor the solutions for any color change over 24-48 hours.[3] A visible change often indicates degradation.

    • Analyze the aged solutions by LC-MS to detect the appearance of degradation products and the disappearance of the parent compound. The cyclopentene ring double bond in many fused THQs is a source of reactivity, leading to oxidation.[2][3]

  • Use Freshly Prepared Solutions:

    • For all follow-up assays, use compound solutions prepared immediately before the experiment from a fresh weighing of the solid compound. Avoid using solutions that have been stored, even for a few days.[2]

  • Perform an Orthogonal Assay:

    • Validate the activity of the compound in a secondary assay that uses a different detection method (e.g., if the primary assay is fluorescence-based, use a colorimetric or radiometric assay).[4] This helps to rule out interference with the specific technology of the primary assay.

Issue 2: Our fluorescence-based assay shows a dose-dependent decrease in signal with a tetrahydroquinoline, suggesting inhibition.

Question: Our data suggests our THQ compound is an inhibitor in our fluorescence assay. How can we be sure this is not an artifact?

Answer: A decrease in signal in a fluorescence-based assay can be due to true inhibition or an artifact such as fluorescence quenching.[5] Many PAINS, including those with structures similar to THQs, are known to interfere with fluorescence readouts.[5][6]

Troubleshooting Steps:

  • Perform a Fluorescence Quenching Assay:

    • Conduct a control experiment where you measure the fluorescence of your probe in the presence of varying concentrations of your test compound, but without the biological target (e.g., enzyme or receptor).

    • A dose-dependent decrease in fluorescence in this setup is a strong indicator of quenching.[7]

  • Check for Autofluorescence:

    • Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. Some compounds are intrinsically fluorescent and can add to the background signal.[6]

  • Pre-read and Post-read Measurements:

    • Measure the fluorescence of your reporter dye before and after the addition of the tetrahydroquinoline. A significant and immediate drop in signal after adding the compound points towards quenching rather than time-dependent biological inhibition.[6]

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS)?

A1: Pan-Assay Interference Compounds (PAINS) are chemical structures that tend to give false positive results in high-throughput screens.[8] They often react non-specifically with multiple biological targets or interfere with the assay technology itself, rather than acting as specific inhibitors.[1][8]

Q2: Why are fused tetrahydroquinolines considered PAINS?

A2: Fused tetrahydroquinolines are a well-documented class of PAINS.[1][2] They are frequently identified as "hits" in HTS campaigns against a wide variety of targets.[9][10] However, their activity is often an artifact of their chemical reactivity and instability in solution.[2][3] The cyclopentene double bond present in many active THQs is a key source of this reactivity.[3] These compounds can degrade over time in solution, and it is often the degradation byproducts that interfere with the assay.[2]

Q3: What are the common mechanisms of assay interference by PAINS like tetrahydroquinolines?

A3: PAINS can interfere with assays through several mechanisms, including:

  • Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species (ROS) that can damage proteins non-specifically.[4][11]

  • Fluorescence Interference: Compounds can be autofluorescent or can quench the fluorescence of the assay's reporter molecules.[5][11]

  • Compound Aggregation: At higher concentrations, some molecules form aggregates that can sequester and denature proteins, leading to non-specific inhibition.[11][12]

  • Covalent Reactivity: Some PAINS contain electrophilic moieties that can form covalent bonds with nucleophilic residues on proteins.[13]

Q4: Are all compounds with a tetrahydroquinoline scaffold problematic?

A4: Not necessarily. The issues are most prominent with a specific subclass, namely fused tricyclic tetrahydroquinolines, especially those containing a reactive double bond in the cyclopentene ring.[2][3] Simpler, non-fused tetrahydroquinolines may not exhibit the same level of instability and promiscuity. However, any hit containing this scaffold should be treated with caution and subjected to rigorous validation.

Q5: How can I computationally filter for tetrahydroquinoline PAINS in my screening library?

A5: Several computational filters have been developed to identify PAINS based on problematic substructures.[14] These filters can be used to flag compounds in your library that have a high likelihood of being PAINS. However, it is important to remember that these filters are not perfect and should be used as a tool to prioritize compounds for further experimental validation, not to automatically discard them.[10]

Quantitative Data Summary

The promiscuous nature of fused tetrahydroquinolines is evident from their reported activity against a diverse range of biological targets. The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for several fused THQs across different assays, as reported in the literature. Note the modest, low micromolar activity that is characteristic of many PAINS.

Compound IDTargetAssay TypeIC50 / Ki (µM)Reference
654089Protein Tyrosine Phosphatases (PTPs)Not Specified0.20[9]
5661118Human Cdc25BNot Specified2.5[10]
C6La-RNA InteractionFluorescence Polarization>2.5[9]
ptp-194Bovine lmwPTPEnzymatic (pNPP substrate)9.0 (Ki)[9]
4248049Polo-like kinase 1 (PLK1)Not Specified17[9]
34Not SpecifiedFluorescence-based<250[9]
CU-4Diacylglycerol kinase α (DGKα)ADP-Glo>20% inhibition @ 30-50 µM[9]

Experimental Protocols

Protocol 1: Assessing Compound Stability by LC-MS

Objective: To determine the stability of a tetrahydroquinoline compound in DMSO and assay buffer over time.

Methodology:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a 10 µM solution of the test compound in your standard assay buffer.

    • Prepare a 10 µM solution of the test compound in assay buffer containing 0.1% DMSO (or the final concentration of DMSO in your assay).

  • Time Points:

    • Immediately after preparation (T=0), take an aliquot of each solution for LC-MS analysis.

    • Incubate the remaining solutions at room temperature, protected from light.

    • Take additional aliquots for LC-MS analysis at various time points (e.g., 2, 4, 8, 24, and 48 hours).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a gradient elution.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

      • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 10 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Monitor for the expected m/z of the parent compound.

      • Perform a full scan to identify the m/z of any new peaks that appear over time, which may correspond to degradation products (e.g., oxidized species).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time. A significant decrease indicates instability.

    • Analyze the mass spectra of new peaks to hypothesize the structure of degradation products.

Protocol 2: Fluorescence Quenching Assay

Objective: To determine if a test compound interferes with the assay signal by quenching the fluorescence of the reporter probe.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in the assay buffer. The concentration range should cover and exceed the concentrations used in the primary assay.

    • Prepare a solution of the fluorescent probe in the assay buffer at the same concentration used in the primary assay.

  • Assay Procedure:

    • In a microplate (typically a black, opaque plate for fluorescence assays), add the fluorescent probe solution to all wells.

    • Add the serial dilutions of the test compound to the wells.

    • Include control wells with the fluorescent probe and buffer only (maximum signal) and wells with buffer only (background).

    • Incubate the plate under the same conditions as the primary assay (time, temperature).

  • Fluorescence Reading:

    • Read the plate in a fluorescence reader using the same excitation and emission wavelengths and gain settings as in the primary assay.

  • Data Analysis:

    • Subtract the background fluorescence (buffer only) from all other readings.

    • Plot the fluorescence intensity against the compound concentration.

    • A dose-dependent decrease in fluorescence indicates that the compound is quenching the probe's signal.[7]

Visualizations

G cluster_degradation Degradation Pathway of Fused Tetrahydroquinoline cluster_interference Assay Interference THQ Fused Tetrahydroquinoline (Active in HTS) Oxidized_Product1 Oxidized THQ (e.g., loss of 2H) THQ->Oxidized_Product1 Oxidation (Light, Air) in Solution (e.g., DMSO) Oxidized_Product2 Further Oxidized/Decomposed Products Oxidized_Product1->Oxidized_Product2 Further Degradation Interference False Positive Signal (Apparent Inhibition) Oxidized_Product1->Interference Non-specific interaction Oxidized_Product2->Interference Non-specific interaction Assay_Target Assay Target (e.g., Enzyme) Interference->Assay_Target

Caption: Degradation of fused tetrahydroquinolines leading to assay interference.

HTS_Triage_Workflow Primary_HTS Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Computational_Triage Computational Triage (PAINS Filters, Physicochemical Properties) Hit_Confirmation->Computational_Triage Orthogonal_Assay Orthogonal Assay (Different Detection Method) Computational_Triage->Orthogonal_Assay Promising Hits Discard Discard (False Positive/PAIN) Computational_Triage->Discard Flagged as PAIN Counter_Screens Counter-Screens for Artifacts (Fluorescence, Aggregation, Redox) Orthogonal_Assay->Counter_Screens Confirmed Activity Orthogonal_Assay->Discard Inactive Stability_Analysis Compound Stability Analysis (LC-MS) Counter_Screens->Stability_Analysis No Artifacts Counter_Screens->Discard Artifact Detected Validated_Hit Validated Hit (Proceed to Hit-to-Lead) Stability_Analysis->Validated_Hit Stable Compound Stability_Analysis->Discard Unstable Compound

Caption: A typical workflow for triaging hits from HTS to identify PAINS.

Signaling_Pathway_Interference Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression PAIN PAIN Compound (e.g., THQ degradation product) PAIN->Kinase2 Non-specific Binding/ Aggregation ROS Reactive Oxygen Species (ROS) PAIN->ROS Redox Cycling ROS->Kinase1 Non-specific Oxidation (Inhibition/Activation) ROS->Kinase2 Non-specific Oxidation (Inhibition/Activation)

Caption: Hypothetical signaling pathway showing potential PAINS interference points.

References

Technical Support Center: Scale-up Synthesis and Preclinical Studies of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis and preclinical evaluation of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct route for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and a suitable three-carbon dicarbonyl synthon, such as 2-ketomalonic acid or a derivative thereof. The reaction proceeds via the formation of a dihydropyrazine intermediate, which then cyclizes to form the tetrahydroquinoxaline core. Subsequent hydrolysis of an ester group, if used, yields the final carboxylic acid product.

Q2: What are the critical parameters to control during the scale-up of the synthesis?

A2: Key parameters for successful scale-up include:

  • Temperature Control: The initial condensation and subsequent cyclization steps can be exothermic. Careful temperature management is crucial to prevent side reactions and ensure consistent product quality.

  • Reagent Addition Rate: Slow and controlled addition of reagents, particularly the dicarbonyl component, can help to manage the reaction exotherm and minimize the formation of impurities.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates and the final product, and the impurity profile.

  • pH Control: During workup and purification, maintaining the correct pH is critical for the selective precipitation and isolation of the carboxylic acid product.

  • Agitation: Efficient stirring is necessary to ensure homogeneity, especially in larger reaction volumes, to promote heat transfer and mass transport.

Q3: What are the common impurities encountered, and how can they be minimized?

A3: Common impurities include over-oxidized quinoxaline species, benzimidazole byproducts, and unreacted starting materials.[1] To minimize these:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the tetrahydroquinoxaline ring.

  • Purity of Starting Materials: Ensure the purity of o-phenylenediamine and the dicarbonyl reactant to avoid side reactions. Aldehyde impurities in the dicarbonyl compound can lead to benzimidazole formation.[1]

  • Stoichiometry: Precise control of the stoichiometry of the reactants is essential to minimize residual starting materials in the final product.

Q4: What analytical techniques are recommended for reaction monitoring and final product characterization?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective. For final product characterization and purity assessment, the following techniques are recommended:

  • HPLC: To determine the purity of the final compound and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., carboxylic acid, amide).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Reaction Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of starting materials. - Formation of soluble byproducts that are lost during workup.- Monitor the reaction progress by TLC or HPLC to ensure completion. - Optimize the reaction temperature and time through small-scale experiments. - Verify the purity of o-phenylenediamine and the dicarbonyl reagent. - Analyze the mother liquor after filtration to identify and quantify any lost product or byproducts.
Product Fails to Precipitate/Crystallize - Product is too soluble in the chosen solvent system. - Presence of impurities that inhibit crystallization. - Incorrect pH during precipitation.- Use a different solvent or a mixture of solvents to decrease solubility. - Attempt to "seed" the solution with a small crystal of the pure product. - Purify the crude product by column chromatography to remove impurities before attempting crystallization. - Carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid to induce precipitation.
Formation of a Dark-Colored Product - Oxidation of the tetrahydroquinoxaline ring. - Presence of colored impurities from starting materials or side reactions.- Perform the reaction and workup under an inert atmosphere (nitrogen or argon). - Treat the crude product with activated carbon to remove colored impurities. - Recrystallize the product from a suitable solvent.
Inconsistent Batch-to-Batch Purity - Variations in the quality of starting materials. - Lack of precise control over reaction parameters (temperature, addition rate). - Inconsistent workup and purification procedures.- Qualify vendors and test the purity of each new batch of starting materials. - Implement strict process controls using automated laboratory reactors for better parameter control. - Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire process.

Experimental Protocols

Scale-up Synthesis of this compound

This protocol is a representative method and may require optimization based on specific laboratory conditions and scale.

Materials:

  • o-Phenylenediamine

  • Diethyl 2-ketomalonate

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Activated Carbon

  • Diatomaceous Earth

Procedure:

  • Reaction Setup: In a suitable jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge o-phenylenediamine and ethanol.

  • Reagent Addition: While stirring under a nitrogen atmosphere, slowly add diethyl 2-ketomalonate to the reactor at a controlled rate, maintaining the internal temperature below 30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Hydrolysis: Once the condensation reaction is complete, cool the mixture to 50 °C. Add a solution of sodium hydroxide in water dropwise to the reactor. Heat the mixture back to reflux and maintain for 2-3 hours to effect hydrolysis of the ester.

  • Workup and Precipitation: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble impurities. Transfer the filtrate to a clean reactor.

  • Decolorization: Add activated carbon to the filtrate and stir for 30 minutes. Filter the mixture through a pad of diatomaceous earth to remove the activated carbon.

  • Acidification: Cool the clarified filtrate to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3, at which point the product will precipitate.

  • Isolation and Drying: Stir the resulting slurry at 0-5 °C for 1 hour. Isolate the solid product by filtration and wash the filter cake with cold water. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, HepG2, MCF-7)[2]

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of quinoxaline derivatives from published literature. This data can serve as a benchmark for evaluating the newly synthesized this compound.

Table 1: In Vitro Anticancer Activity of Quinoxaline Derivatives

Compound IDCell LineIC₅₀ (µM)[2][3]
VIIdHCT1165.2
VIIIaHepG26.8
VIIIcMCF-74.5
XVaHCT1167.1
Doxorubicin HCT116 0.8
Doxorubicin HepG2 1.2
Doxorubicin MCF-7 0.9

Table 2: VEGFR-2 Enzymatic Inhibition Assay

Compound IDVEGFR-2 IC₅₀ (nM)[3]
15b5.2
17b2.7
Sorafenib 3.1

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A o-Phenylenediamine + Diethyl 2-ketomalonate B Condensation (Ethanol, Reflux) A->B C Intermediate Ester B->C D Hydrolysis (NaOH, Reflux) C->D E Crude Product D->E F Workup & Precipitation (HCl) E->F G Filtration & Washing F->G H Drying G->H I Pure 1,2,3,4-Tetrahydro-3-oxo- 2-quinoxalineacetic Acid H->I J HPLC I->J K NMR I->K L MS I->L

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

G start Low Yield or Purity Issue q1 Check Reaction Completion (TLC/HPLC) start->q1 incomplete Incomplete Reaction q1->incomplete No complete Reaction Complete q1->complete Yes action1 Optimize Reaction Time/ Temperature incomplete->action1 q2 Analyze Impurity Profile (HPLC/MS) complete->q2 oxidized Oxidized Impurities q2->oxidized Oxidized starting_material Unreacted Starting Material q2->starting_material Starting Material other Other Byproducts q2->other Other action2 Use Inert Atmosphere oxidized->action2 action3 Adjust Stoichiometry starting_material->action3 action4 Optimize Purification other->action4

Caption: Troubleshooting decision tree for synthesis optimization.

Preclinical Evaluation Workflow

G start Synthesized Compound invitro In Vitro Assays start->invitro cytotoxicity Cytotoxicity (MTT) invitro->cytotoxicity cell_cycle Cell Cycle Analysis invitro->cell_cycle apoptosis Apoptosis Assay invitro->apoptosis invivo In Vivo Studies (if promising in vitro) invitro->invivo animal_model Xenograft Animal Model invivo->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity data Data Analysis & Reporting efficacy->data toxicity->data

References

Technical Support Center: Spectroscopic Identification of Impurities in 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic identification of impurities in 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in the synthesis of this compound?

A1: One common synthetic route involves the reaction of o-phenylenediamine with maleic anhydride. A potential side product in this synthesis is 3-(2-aminophenylcarbamoyl)acrylic acid .[1] Other potential impurities can include unreacted starting materials, reagents, and degradation products. The stability of quinoxaline derivatives can be affected by pH and temperature, potentially leading to degradation products through tautomerization or side-chain cleavage.[2][3]

Q2: Which spectroscopic techniques are most suitable for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from its impurities.

  • Mass Spectrometry (MS): Provides molecular weight information for the main compound and any detected impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, which is crucial for the definitive identification of unknown impurities.

Q3: I am observing unexpected peaks in my ¹H NMR spectrum. What could they be?

A3: Unexpected peaks in an ¹H NMR spectrum can arise from several sources:

  • Residual Solvents: Common laboratory solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane) can be trapped in the sample.

  • Water: Moisture in the sample or NMR solvent will appear as a broad singlet.

  • Starting Materials or Reagents: Incomplete reactions can result in the presence of unreacted starting materials or reagents.

  • Side Products: As mentioned in Q1, unintended side reactions can generate impurities like 3-(2-aminophenylcarbamoyl)acrylic acid.

  • Degradation Products: The target compound may degrade over time or under certain conditions.

Q4: My mass spectrum shows a peak that does not correspond to the molecular weight of my target compound. How do I interpret this?

A4: An unexpected peak in a mass spectrum could be:

  • An Impurity: The peak could represent the molecular ion of an impurity.

  • A Fragment Ion: The peak could be a fragment of the target molecule or an impurity. The fragmentation pattern can provide clues about the structure of the molecule. For nitrogen-containing compounds, characteristic losses of nitrogen-containing fragments can be observed.[4]

  • An Adduct Ion: The peak could represent the target molecule or an impurity complexed with a salt or solvent molecule (e.g., [M+Na]⁺, [M+H]⁺).

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Poor peak shape (tailing) for the main compound or impurities. Secondary interactions with residual silanol groups on the stationary phase.- Use a mobile phase with a lower pH to suppress silanol ionization.- Add a competing base like triethylamine (TEA) to the mobile phase.- Use an end-capped HPLC column.
Poor retention of the polar target compound and impurities. The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase.- Increase the aqueous portion of the mobile phase.- Use a more polar stationary phase (e.g., a column with embedded polar groups).- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).
Inconsistent retention times. - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a constant temperature.- Flush the column regularly and replace it if performance degrades.
NMR Spectroscopy Troubleshooting
Issue Potential Cause Recommended Solution
Broad peaks in the spectrum. - Poorly shimmed magnetic field.- Sample is not fully dissolved or is too concentrated.- Presence of paramagnetic impurities.- Reshim the spectrometer.- Ensure the sample is fully dissolved and at an appropriate concentration.- Filter the sample if insoluble material is present.
Overlapping signals in the aromatic region. The chemical environments of different aromatic protons are very similar.- Use a different NMR solvent (e.g., benzene-d₆) which can induce different chemical shifts.- Employ 2D NMR techniques like COSY or HSQC to resolve overlapping signals.[5]
Difficulty identifying exchangeable protons (e.g., -NH, -OH, -COOH). These protons can exchange with residual water in the solvent, leading to broad or disappearing peaks.- Perform a D₂O exchange experiment. The peak corresponding to the exchangeable proton will disappear or decrease in intensity.[6]
Mass Spectrometry Troubleshooting
Issue Potential Cause Recommended Solution
No molecular ion peak observed. The molecular ion is unstable and has completely fragmented.- Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
Complex fragmentation pattern that is difficult to interpret. Multiple fragmentation pathways are occurring.- Use tandem mass spectrometry (MS/MS) to isolate a specific precursor ion and observe its fragmentation. This can help in elucidating the structure of the ion.[7]
Signal suppression or enhancement. The presence of other components in the sample is affecting the ionization of the target analyte.- Improve the chromatographic separation to ensure the analyte of interest elutes in a region free of interfering compounds.- Use an internal standard with similar chemical properties to the analyte.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Compound ¹H NMR (ppm) ¹³C NMR (ppm)
This compound ~10-12 (br s, 1H, COOH), ~10 (s, 1H, NH), ~6.8-7.2 (m, 4H, Ar-H), ~4.5 (dd, 1H, CH), ~3.0-3.5 (m, 2H, CH₂)~170 (C=O, acid), ~165 (C=O, amide), ~140 (Ar-C), ~130 (Ar-C), ~120-125 (Ar-CH), ~55 (CH), ~45 (CH₂)
3-(2-aminophenylcarbamoyl)acrylic acid ~10-12 (br s, 1H, COOH), ~9.5 (s, 1H, NH), ~6.5-7.5 (m, 4H, Ar-H), ~6.0-6.5 (m, 2H, CH=CH), ~5.0 (br s, 2H, NH₂)~170 (C=O, acid), ~165 (C=O, amide), ~145 (Ar-C), ~120-130 (Ar-CH), ~125-135 (CH=CH)

Note: These are predicted values based on analogous structures. Actual chemical shifts may vary.

Table 2: Expected Mass Spectrometry Data (ESI+)
Compound [M+H]⁺ (m/z) Key Fragment Ions (m/z)
This compound 207.07189 (loss of H₂O), 161 (loss of COOH), 147
3-(2-aminophenylcarbamoyl)acrylic acid 207.07189 (loss of H₂O), 163 (loss of CO₂), 119, 92

Note: Fragmentation patterns are predictive and can vary based on instrument conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Protocol 2: ¹H NMR Spectroscopy
  • Solvent: DMSO-d₆.

  • Concentration: 5-10 mg of the sample in 0.6 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Acquisition time: ~4 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16 or more for better signal-to-noise ratio.

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.

Protocol 3: Mass Spectrometry (LC-MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (for MS/MS): Ramp from 10 to 40 eV to observe fragmentation.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_identification Impurity Identification Sample 1,2,3,4-Tetrahydro-3-oxo-2- quinoxalineacetic acid Sample HPLC HPLC Separation Sample->HPLC Inject MS Mass Spectrometry (MS) HPLC->MS Eluent to MS NMR NMR Spectroscopy HPLC->NMR Collect Fractions for NMR Data Data Analysis MS->Data NMR->Data Impurity Identified Impurities Data->Impurity Structure Elucidation

Caption: Experimental workflow for impurity identification.

logical_relationship cluster_synthesis Synthesis cluster_analysis Analysis cluster_result Result Start o-Phenylenediamine + Maleic Anhydride Product 1,2,3,4-Tetrahydro-3-oxo-2- quinoxalineacetic acid Start->Product Main Reaction Impurity 3-(2-aminophenylcarbamoyl) acrylic acid Start->Impurity Side Reaction Spectra Spectroscopic Data (NMR, MS) Product->Spectra Impurity->Spectra Comparison Compare Spectra of Product and Impurity Spectra->Comparison Identification Impurity Identification Comparison->Identification

Caption: Logical relationship for impurity identification.

References

Validation & Comparative

"comparative analysis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid with known anticancer drugs"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of the anticancer potential of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid analogs in comparison to established chemotherapeutic drugs.

This guide presents a comprehensive comparative analysis of a promising class of anticancer compounds, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, with well-known anticancer drugs Doxorubicin, Paclitaxel, and Cisplatin. Due to the limited publicly available data on this compound, this report focuses on a closely related and potent analog, designated as compound 13d , for which significant experimental data exists. This analysis is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have emerged as potent anticancer agents. The lead compound, 13d , demonstrates significant cytotoxic activity against a panel of human cancer cell lines, with a primary mechanism of action identified as the inhibition of tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. In a comparative context, compound 13d exhibits cytotoxicity in the sub-micromolar range, comparable to or exceeding the potency of standard chemotherapeutic agents against specific cell lines. This guide provides a detailed breakdown of its performance against Doxorubicin, Paclitaxel, and Cisplatin, supported by experimental data and protocols.

Comparative Efficacy: In Vitro Cytotoxicity

The anticancer activity of compound 13d and the standard anticancer drugs was evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key metric for this comparison.

CompoundCell LineCancer TypeIC50 (µM)Mechanism of Action
Quinoxaline Derivative 13d HeLaCervical Cancer0.126[1]Tubulin Polymerization Inhibitor
SMMC-7721Hepatocellular Carcinoma0.071[1]Tubulin Polymerization Inhibitor
K562Chronic Myelogenous Leukemia0.164[1]Tubulin Polymerization Inhibitor
Doxorubicin HeLaCervical Cancer~2.7 - 5.5[2]DNA Intercalation, Topoisomerase II Inhibition
K562Chronic Myelogenous Leukemia~0.03 - 0.8[2][3]DNA Intercalation, Topoisomerase II Inhibition
SMMC-7721Hepatocellular CarcinomaNo direct data foundDNA Intercalation, Topoisomerase II Inhibition
Paclitaxel HeLaCervical Cancer~0.0025 - 0.0075Microtubule Stabilizer
K562Chronic Myelogenous Leukemia~1 µM (for apoptosis induction)[4]Microtubule Stabilizer
SMMC-7721Hepatocellular Carcinoma0.438[5]Microtubule Stabilizer
Cisplatin HeLaCervical CancerVaries widelyDNA Cross-linking
K562Chronic Myelogenous Leukemia~10 - 20 µg/mL (~33-66 µM)[6]DNA Cross-linking
SMMC-7721Hepatocellular CarcinomaIC50 > 40 µg/mL (>133 µM)[7]DNA Cross-linking

Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., exposure time, assay method). The values presented are for comparative purposes and are sourced from the cited literature.

Mechanism of Action: A Visual Comparison

The distinct mechanisms of action of the quinoxaline derivative and the standard anticancer drugs are visualized below.

Mechanism of Action Overview cluster_quinoxaline Quinoxaline Derivative (e.g., 13d) cluster_paclitaxel Paclitaxel cluster_doxorubicin Doxorubicin cluster_cisplatin Cisplatin q_drug Quinoxaline Derivative q_target β-Tubulin (Colchicine Binding Site) q_drug->q_target q_effect1 Inhibition of Tubulin Polymerization q_target->q_effect1 q_effect2 Microtubule Destabilization q_effect1->q_effect2 q_outcome Mitotic Arrest (G2/M) -> Apoptosis q_effect2->q_outcome p_drug Paclitaxel p_target β-Tubulin (Taxane Binding Site) p_drug->p_target p_effect1 Promotion of Tubulin Polymerization p_target->p_effect1 p_effect2 Microtubule Stabilization p_effect1->p_effect2 p_outcome Mitotic Arrest (G2/M) -> Apoptosis p_effect2->p_outcome d_drug Doxorubicin d_target1 DNA d_drug->d_target1 d_target2 Topoisomerase II d_drug->d_target2 d_effect3 Generation of Reactive Oxygen Species d_drug->d_effect3 d_effect1 DNA Intercalation d_target1->d_effect1 d_effect2 Inhibition of DNA Replication & Transcription d_target2->d_effect2 d_effect1->d_effect2 d_outcome DNA Damage -> Apoptosis d_effect2->d_outcome d_effect3->d_outcome c_drug Cisplatin c_target DNA c_drug->c_target c_effect Intra- and Inter-strand Cross-links c_target->c_effect c_outcome Inhibition of DNA Replication & Transcription -> Apoptosis c_effect->c_outcome Signaling Pathway of Tubulin Polymerization Inhibitors cluster_drug_action Drug Action cluster_cellular_response Cellular Response cluster_apoptosis Apoptotic Cascade drug Quinoxaline Derivative tubulin Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubule Microtubule Instability tubulin->microtubule Inhibits Polymerization spindle Disrupted Mitotic Spindle microtubule->spindle checkpoint Spindle Assembly Checkpoint Activation spindle->checkpoint g2m G2/M Phase Arrest checkpoint->g2m p53 p53 Activation g2m->p53 p21 p21 Upregulation p53->p21 bcl2 Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis MTT Assay Workflow start Seed cells in a 96-well plate step1 Incubate for 24h to allow attachment start->step1 step2 Treat cells with varying concentrations of the test compound step1->step2 step3 Incubate for a specified period (e.g., 48h or 72h) step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 2-4h to allow formazan crystal formation step4->step5 step6 Add solubilization solution (e.g., DMSO) to dissolve crystals step5->step6 step7 Measure absorbance at 570 nm using a microplate reader step6->step7 end Calculate IC50 values step7->end Annexin V Apoptosis Assay Workflow start Treat cells with the test compound step1 Harvest cells by trypsinization start->step1 step2 Wash cells with cold PBS step1->step2 step3 Resuspend cells in Annexin V binding buffer step2->step3 step4 Add FITC-conjugated Annexin V and Propidium Iodide (PI) step3->step4 step5 Incubate in the dark for 15 minutes at room temperature step4->step5 step6 Analyze by flow cytometry step5->step6 end Quantify apoptotic vs. necrotic vs. live cells step6->end Cell Cycle Analysis Workflow start Treat cells with the test compound step1 Harvest and wash cells with PBS start->step1 step2 Fix cells in cold 70% ethanol step1->step2 step3 Wash cells to remove ethanol step2->step3 step4 Treat with RNase A to remove RNA step3->step4 step5 Stain DNA with Propidium Iodide (PI) step4->step5 step6 Analyze by flow cytometry step5->step6 end Quantify cell population in G0/G1, S, and G2/M phases step6->end Tubulin Polymerization Assay Workflow start Prepare reaction mixture with purified tubulin and GTP step1 Add test compound or control to a 96-well plate start->step1 step2 Initiate polymerization by warming the plate to 37°C step1->step2 step3 Monitor the change in absorbance at 340 nm over time step2->step3 end Determine the effect on the rate and extent of polymerization step3->end

References

Validating the In Vitro Efficacy of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid Derivatives as Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of a novel series of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives against established tubulin polymerization inhibitors. The data presented is intended to aid researchers in evaluating the potential of this quinoxaline scaffold for further development as an anticancer agent.

Comparative In Vitro Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the lead quinoxaline derivative, Compound 13d , and well-established tubulin-targeting agents against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 13d (Quinoxaline Derivative) HeLa (Cervical Cancer)0.126Tubulin Polymerization Inhibitor[1]
SMMC-7721 (Hepatocellular Carcinoma)0.071Tubulin Polymerization Inhibitor[1]
K562 (Chronic Myelogenous Leukemia)0.164Tubulin Polymerization Inhibitor[1]
Combretastatin A4 HT-29 (Colorectal Cancer)0.003Tubulin Polymerization Inhibitor[2]
A549 (Lung Cancer)0.002Tubulin Polymerization Inhibitor[2]
MCF-7 (Breast Cancer)0.004Tubulin Polymerization Inhibitor[2]
Vincristine MOLT-4 (Acute Lymphoblastic Leukemia)0.0033Tubulin Polymerization Inhibitor[3]
Neuroblastoma Cell Lines0.008 - 0.212Tubulin Polymerization Inhibitor[4]
Paclitaxel Ovarian Carcinoma Cell Lines0.0004 - 0.0034Microtubule Stabilizer[5]
U251 (Glioma)0.00025 - 0.0005Microtubule Stabilizer[6]

Comparative Tubulin Polymerization Inhibition

This table directly compares the ability of Compound 13d and reference compounds to inhibit the polymerization of tubulin in a cell-free assay.

CompoundTubulin Polymerization IC50 (µM)Reference
Compound 13d (Quinoxaline Derivative) 3.97[1]
Combretastatin A4 2.64[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., Compound 13d, Combretastatin A4, Vincristine, Paclitaxel). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for an additional 3-4 hours, during which viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT-containing medium is carefully removed, and a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the wells is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration compared to the vehicle control. The IC50 value is determined by plotting the viability against the compound concentration.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering (turbidity).

  • Preparation: Lyophilized tubulin (≥99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

  • Assay Plate Setup: In a 96-well plate on ice, the appropriate volumes of general tubulin buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations are added to the wells. Wells for a positive control (e.g., Nocodazole) and a vehicle control are also prepared.

  • Initiation of Polymerization: Cold tubulin solution is added to each well to reach the desired final concentration (e.g., 3 mg/ml).

  • Measurement: The plate is immediately placed in a microplate reader pre-warmed to 37°C. The absorbance at 340 nm is measured at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 60 minutes).

  • Data Analysis: The rate and extent of polymerization are determined by plotting the absorbance as a function of time. The inhibitory effect of the compound is quantified by comparing the polymerization in its presence to the vehicle control.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow for evaluating tubulin polymerization inhibitors and the downstream signaling pathways affected by these agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Quinoxaline Derivatives mtt Antiproliferative Assay (MTT) synthesis->mtt Primary Screening tubulin_assay Tubulin Polymerization Assay mtt->tubulin_assay Target Validation cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle Cellular Effect apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis Downstream Effect

General experimental workflow for validating tubulin polymerization inhibitors.

signaling_pathway cluster_inhibition Microtubule Disruption cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction inhibitor Quinoxaline Derivative (e.g., Compound 13d) tubulin α/β-Tubulin Dimers inhibitor->tubulin Binds to Colchicine Site microtubule Microtubule tubulin->microtubule Inhibits Polymerization spindle Defective Mitotic Spindle microtubule->spindle Disruption g2m G2/M Phase Arrest spindle->g2m Activation of Spindle Assembly Checkpoint cyclinB_cdk1 Cyclin B1/CDK1 Complex g2m->cyclinB_cdk1 Sustained Activation bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) cyclinB_cdk1->bcl2 Inactivation caspases Caspase Cascade (Caspase-9, Caspase-3) bcl2->caspases Release of Inhibition apoptosis Apoptosis caspases->apoptosis Execution

Signaling pathway of tubulin polymerization inhibitors leading to apoptosis.

References

A Comparative Analysis of the Bioactivity of Tetrahydro-oxo-quinoxaline Acetic Acid Analogs and Other Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-cancer potential of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid analogs reveals a consistent mechanism of action centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides a cross-assay comparison of the bioactivity of these quinoxaline derivatives against established microtubule-targeting drugs, supported by detailed experimental protocols and pathway visualizations.

This guide compares the bioactivity of these promising quinoxaline derivatives with well-established microtubule-targeting agents, including Paclitaxel, Vincristine, Nocodazole, and Combretastatin A4. The comparative data is presented across several key bioassays: antiproliferative activity, tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction.

Quantitative Bioactivity Comparison

The following table summarizes the available quantitative data for representative this compound analogs and established microtubule-targeting agents across different cancer cell lines and bioassays.

Compound/AnalogAssayCell Line/SystemIC50 / EC50 / Effect
Quinoxaline Analog (13d) [1]AntiproliferativeHeLa, SMMC-7721, K5620.126 µM, 0.071 µM, 0.164 µM respectively
Quinoxaline Analog (13d) [1]Tubulin PolymerizationCell-free3.97 µM
Quinoxaline Analog (11a) [2]AntiproliferativeHT-29, HeLaPotent activity (specific IC50 not provided in abstract)
Quinoxaline Analog (I-7) [3]AntiproliferativeHT-29Moderate to strong inhibitory activity
Combretastatin A4 [4][5][6][7]AntiproliferativeA549, 1A9, HL-601.8 µM, 3.6 nM, 0.002 µM respectively
Paclitaxel [8][9]Antiproliferative (IC50)HeLa8.037 nM
Paclitaxel [8]Tubulin Polymerization (EC50)Cell-free~10 nM - 23 µM (assay dependent)
Vincristine [10]Antiproliferative (IC50)SH-SY5Y0.1 µM
Nocodazole [11][12]Cell Cycle Arrest (G2/M)VariousEffective at nanomolar concentrations

Mechanism of Action: A Visual Representation

The primary mechanism of action for this compound analogs involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a crucial structure for cell division. This leads to an arrest in the G2/M phase of the cell cycle and ultimately triggers apoptosis.

Mechanism of Action of Quinoxaline Analogs Quinoxaline Quinoxaline Analog Tubulin Tubulin Dimers Quinoxaline->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of quinoxaline analogs.

Experimental Protocols

Detailed methodologies for the key bioassays used to characterize the activity of these compounds are provided below.

Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and various concentrations of the test compound or controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor).

  • Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition or promotion compared to the control. Determine the IC50 value for polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified period (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells, including any floating cells.

  • Staining: Wash the cells and resuspend them in a binding buffer. Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the anticancer properties of a novel compound.

Experimental Workflow for Anticancer Drug Evaluation Start Start: Compound Synthesis/Selection Antiproliferative Antiproliferative Assay (e.g., MTT) Start->Antiproliferative Mechanism Mechanism of Action Studies Antiproliferative->Mechanism If active Tubulin Tubulin Polymerization Assay Mechanism->Tubulin CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis End End: Lead Compound Identification Tubulin->End CellCycle->End Apoptosis->End

Caption: General experimental workflow.

References

"evaluating the selectivity of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid for cancer cells over normal cells"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold has emerged as a promising platform in the development of novel anticancer agents. Derivatives of this heterocyclic compound have demonstrated significant cytotoxic activity against a range of cancer cell lines. A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of the selectivity of various quinoxaline and related tetrahydroquinoline derivatives, supported by experimental data from recent studies.

Comparative Cytotoxicity and Selectivity

The following table summarizes the in vitro cytotoxicity of several quinoxaline derivatives against various cancer cell lines and, where available, non-cancerous cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a key indicator of a compound's cancer-specific cytotoxicity. A higher SI value suggests greater selectivity.

Compound IDCancer Cell LineIC50 (µM) on Cancer CellsNormal Cell LineIC50 (µM) on Normal CellsSelectivity Index (SI)Reference
Compound 4m A549 (Human non-small-cell lung cancer)9.32 ± 1.56Hs68 (Human foreskin fibroblast)9.29 ± 1.25~1.0[1][2]
Compound VIIIc HCT116 (Human colon carcinoma)Promising Activity (IC50 not specified)WI-38 (Caucasian fibroblast-like fetal lung)Not specifiedNot specified[3][4]
Compound 15 (Tetrahydroquinoline derivative) MCF-7 (Human breast adenocarcinoma)15.16HSF (Human skin fibroblast)39.742.6[5]
HepG-2 (Human liver hepatocellular carcinoma)18.742.1[5]
A549 (Human non-small-cell lung cancer)18.682.1[5]
Compound IV (Quinoxaline-based derivative) PC-3 (Human prostate cancer)2.11Vero (Normal kidney epithelial cells)High selective index (IC50 not specified)High[6]
Compound III (Quinoxaline-based derivative) PC-3 (Human prostate cancer)4.11Vero (Normal kidney epithelial cells)High selective index (IC50 not specified)High[6]

Experimental Protocols

The evaluation of a compound's cytotoxic and selective properties relies on standardized in vitro assays. Below are detailed methodologies for key experiments commonly cited in the referenced literature.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), several assays can be employed.

  • Annexin V-FITC/PI Double Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Treatment: Cells are treated with the compound at its IC50 concentration for a defined period.

    • Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

    • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

  • Western Blot Analysis for Apoptotic Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

    • Protein Extraction: Cells are treated with the compound, and total protein is extracted.

    • SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies against specific apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3, p53) and then with a secondary antibody conjugated to an enzyme for detection.

    • Detection: The protein bands are visualized using a chemiluminescent substrate.

Visualizing Mechanisms and Workflows

Diagrams illustrating the experimental workflow and the signaling pathways affected by these compounds provide a clearer understanding of their mechanism of action.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Selectivity Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action start Seed Cancer and Normal Cells treatment Treat with Quinoxaline Derivatives start->treatment viability MTT Assay for Cell Viability treatment->viability apoptosis Apoptosis Assays (e.g., Annexin V/PI) treatment->apoptosis ic50 Calculate IC50 Values viability->ic50 western Western Blot for Apoptotic Proteins apoptosis->western si Determine Selectivity Index (SI) ic50->si pathway Identify Affected Signaling Pathways western->pathway

Caption: General workflow for evaluating the selectivity of anticancer compounds.

Several studies suggest that quinoxaline derivatives induce apoptosis through the mitochondrial-dependent pathway.[1][2] This often involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

apoptosis_pathway cluster_regulation Apoptotic Regulation cluster_caspase_activation Caspase Cascade compound Quinoxaline Derivative bax ↑ Pro-apoptotic Proteins (Bax) compound->bax bcl2 ↓ Anti-apoptotic Proteins (Bcl-2) compound->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis topoisomerase_inhibition compound Quinoxaline Derivative topo_ii Topoisomerase II compound->topo_ii Inhibition dna_damage DNA Damage topo_ii->dna_damage cell_cycle_arrest Cell Cycle Arrest (S phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

"benchmarking the kinase inhibition profile of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibition profile of quinoxaline-based compounds, using publicly available data on key derivatives that have shown significant activity against cancer-related kinases. While the specific molecule, 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid, is not extensively characterized as a kinase inhibitor in the available literature, the broader family of quinoxaline derivatives has emerged as a promising scaffold for the development of potent kinase inhibitors. This guide will focus on the performance of notable quinoxaline derivatives against their primary kinase targets and compare them with established inhibitors.

Introduction to Quinoxaline Derivatives as Kinase Inhibitors

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In the context of oncology, derivatives of quinoxaline have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. This guide will focus on two key kinases targeted by quinoxaline-based inhibitors: Pim-1 and Apoptosis signal-regulating kinase 1 (ASK1).

Pim-1 is a serine/threonine kinase that is overexpressed in a variety of hematological and solid tumors, where it plays a key role in promoting cell cycle progression and inhibiting apoptosis.[1][2] ASK1, also a serine/threonine kinase, is a key component of the MAPK signaling pathway and is activated by cellular stress, leading to inflammation and apoptosis.[3][4] Inhibition of these kinases is a validated strategy in cancer therapy.

Comparative Analysis of Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of representative quinoxaline derivatives against their target kinases, benchmarked against other known inhibitors.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Notes
Quinoxaline Derivatives
Quinoxaline-2-carboxylic acid 1Pim-174A lead compound identified for potent Pim-1 inhibition.[1][5]
Pim-22100Shows modest activity against Pim-2.[1]
Compound 5cPim-1, Pim-2SubmicromolarA potent dual inhibitor of Pim-1 and Pim-2.[1]
Compound 5ePim-1, Pim-2SubmicromolarAnother potent dual inhibitor of Pim-1 and Pim-2.[1]
Compound 26e (dibromo substituted)ASK130.17An effective small-molecule inhibitor of ASK1.[2][3][4]
Benchmark Pim-1 Inhibitors
SGI-1776Pim-1, Flt37A potent inhibitor of Pim-1 and Flt3.[6]
AZD1208Pan-Pim0.4 (Pim-1)A potent, orally available pan-Pim kinase inhibitor.[6]
TCS PIM-1 1Pim-150A potent and selective ATP-competitive Pim-1 kinase inhibitor.[6]
Benchmark ASK1 Inhibitors
Selonsertib (GS-4997)ASK1-An ATP-competitive inhibitor of ASK1 that has been evaluated in multiple clinical trials.[2][7]
TC ASK 10ASK1-A potent and selective, orally bioavailable ASK1 inhibitor.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, based on commonly used methods like the ADP-Glo™ Kinase Assay. This protocol is intended as a template and may require optimization for specific kinases and inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., Pim-1, ASK1)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Test Compound (e.g., Quinoxaline derivative)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well plates (low volume, white)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase buffer to achieve a range of concentrations for testing. A 5% DMSO concentration is often used as a control.[8]

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following to each well:

      • 1 µL of the diluted test compound or DMSO control.

      • 2 µL of the recombinant kinase diluted in kinase buffer.

      • 2 µL of a mixture containing the kinase substrate and ATP at their optimal concentrations.

    • The final reaction volume is typically 5 µL.

  • Incubation:

    • Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.[8]

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[8]

  • ATP Generation and Luminescence Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.[8]

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis:

    • The luminescence readings are converted to percent inhibition relative to the DMSO control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup (384-well plate) Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Incubation Incubation (e.g., 60 min) Reaction_Setup->Incubation Reaction_Stop Stop Reaction & Deplete ATP Incubation->Reaction_Stop Signal_Generation Generate Luminescent Signal Reaction_Stop->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Pim-1 Signaling Pathway

G cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 induces expression Cell_Cycle Cell Cycle Progression (e.g., p21, c-Myc) Pim1->Cell_Cycle phosphorylates Apoptosis Inhibition of Apoptosis (e.g., Bad) Pim1->Apoptosis phosphorylates Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation Apoptosis->Proliferation

Caption: Simplified overview of the Pim-1 signaling pathway.

References

A Comparative Guide to the Synthesis and Bioassays of the 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of the 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic Acid Scaffold

The synthesis of the this compound core can be approached through several methods. Below, we compare two primary strategies, highlighting their protocols and discussing their reproducibility.

Method 1: Direct Synthesis from o-Phenylenediamine and Maleic Anhydride

A direct approach to synthesizing (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid involves the reaction of an o-phenylenediamine with maleic anhydride.[1] This method is appealing due to its atom economy and straightforward nature.

Experimental Protocol (General): Stirring of o-phenylenediamine with maleic anhydride in a suitable solvent such as THF, often in the presence of an antioxidant like butylated hydroxytoluene (BHT), is reported to yield a mixture containing the desired product.[1]

Discussion on Reproducibility: While conceptually simple, this reaction is reported to produce a mixture of the target compound and 3-(2-amino-phenyl carbamoyl)-acrylic acid.[1] The separation of these closely related products can be challenging, potentially affecting the reproducibility of the yield and purity of the final compound. The specific reaction conditions, such as temperature, reaction time, and purification method, are crucial for obtaining a consistent outcome and would require careful optimization.

Method 2: Synthesis via Ethyl Ester Intermediate and Subsequent Hydrolysis

A more controlled and potentially more reproducible method involves the synthesis of the corresponding ethyl ester, ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, followed by hydrolysis. The synthesis and characterization of this ethyl ester have been reported, providing a solid foundation for this approach.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

A common method for the synthesis of the quinoxalinone ring is the condensation of an o-phenylenediamine with an α-keto ester.

  • Reactants: o-Phenylenediamine and diethyl 2-ketosuccinate.

  • Solvent: A suitable protic solvent like ethanol.

  • Procedure:

    • Dissolve o-phenylenediamine in ethanol.

    • Add diethyl 2-ketosuccinate to the solution.

    • The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization.

    • The product, ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, often precipitates from the reaction mixture and can be isolated by filtration.

    • Further purification can be achieved by recrystallization.

Step 2: Hydrolysis to this compound

Standard ester hydrolysis conditions can be applied to convert the ethyl ester to the desired carboxylic acid.

  • Reactants: Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate and a base (e.g., NaOH or KOH) or acid (e.g., HCl).

  • Solvent: A mixture of water and a co-solvent like ethanol or THF.

  • Procedure:

    • Dissolve the ethyl ester in the solvent mixture.

    • Add an aqueous solution of the base or acid.

    • Stir the mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

    • After completion, neutralize the reaction mixture with acid (if a base was used) or base (if an acid was used) to precipitate the carboxylic acid.

    • Isolate the product by filtration and purify by recrystallization.

Data Presentation: Synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

ParameterReported Data
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Crystal SystemTriclinic
Space GroupP-1
Reference[2][3]

Discussion on Reproducibility: This two-step method offers greater control over the reaction and purification process. The synthesis of the ethyl ester is a well-established reaction, and its isolation and purification are generally straightforward. The subsequent hydrolysis is a standard and high-yielding transformation. This pathway is expected to be more reproducible than the direct synthesis from maleic anhydride.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_method1 Method 1: Direct Synthesis cluster_method2 Method 2: Via Ethyl Ester Intermediate A1 o-Phenylenediamine C1 Reaction in THF with BHT A1->C1 B1 Maleic Anhydride B1->C1 D1 Mixture of Products C1->D1 E1 This compound D1->E1 Purification A2 o-Phenylenediamine C2 Condensation in Ethanol A2->C2 B2 Diethyl 2-ketosuccinate B2->C2 D2 Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate C2->D2 E2 Hydrolysis (Acid or Base) D2->E2 F2 This compound E2->F2

A diagram comparing two synthetic routes to the target scaffold.

Comparative Bioassays of Quinoxalinone Acetic Acid Derivatives

While bioassay data for the specific title compound is lacking, numerous studies have reported the biological activities of its derivatives. This section provides a comparative overview of the antimicrobial and antitumor activities of these related compounds.

Antimicrobial Activity

Quinoxaline derivatives are known for their broad-spectrum antimicrobial properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Quinoxalinone Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
2,3-disubstituted quinoxaline (Compound 2d)Escherichia coli8[4]
2,3-disubstituted quinoxaline (Compound 3c)Escherichia coli8[4]
2,3-disubstituted quinoxaline (Compound 4)Bacillus subtilis16[4]
2,3-disubstituted quinoxaline (Compound 6a)Bacillus subtilis16[4]
Pentacyclic quinoxaline (Compound 10)Candida albicans16[4]
Pentacyclic quinoxaline (Compound 10)Aspergillus flavus16[4]

Antimicrobial Bioassay Workflow

Antimicrobial_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compounds in 96-well plate B->C D Incubate at appropriate temperature and time C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

A generalized workflow for determining MIC.
Antitumor Activity

Many quinoxalinone derivatives have been investigated for their potential as anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Data Presentation: Antitumor Activity of Quinoxalinone Derivatives

CompoundCell LineIC50 (µM)Reference
N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative (13d)HeLa0.126[5]
N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative (13d)SMMC-77210.071[5]
N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivative (13d)K5620.164[5]
2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acidAldose Reductase0.0114[6]
2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acidAldose Reductase0.0114[6]

Antitumor Bioassay Workflow

Antitumor_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

A generalized workflow for the MTT assay.

Potential Signaling Pathway

Quinoxaline derivatives have been reported to exert their antitumor effects through various mechanisms, including the inhibition of tubulin polymerization.[5]

Signaling_Pathway A Quinoxalinone Derivative B Tubulin A->B Binds to C Microtubule Polymerization A->C Inhibits B->C D Disruption of Mitotic Spindle C->D E G2/M Cell Cycle Arrest D->E F Apoptosis E->F

A potential mechanism of action for antitumor quinoxalinones.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a direct and highly reproducible synthesis from o-phenylenediamine and maleic anhydride requires further optimization, the two-step approach via an ethyl ester intermediate offers a more controlled and reliable route to the core structure.

Although biological activity data for the parent compound is yet to be reported, the potent antimicrobial and antitumor activities of its close derivatives highlight the potential of this chemical class. The provided experimental protocols for synthesis and bioassays serve as a practical guide for researchers aiming to explore the therapeutic utility of these compounds. Future work should focus on the synthesis and comprehensive biological evaluation of this compound to fully elucidate its potential and to provide a direct comparison with its active analogs.

References

"in vivo validation of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid anticancer effects in murine models"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific in vivo validation data for 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid in murine models is not extensively available in current literature, the broader class of quinoxaline derivatives has emerged as a promising source of novel anticancer agents.[1][2][3][4][5] This guide provides a comparative analysis of the in vivo anticancer effects of various quinoxaline derivatives documented in preclinical murine models, with supporting experimental data and methodologies. The objective is to offer a valuable resource for evaluating the therapeutic potential of this compound class and guiding future research.

Comparative Efficacy of Quinoxaline Derivatives in Murine Cancer Models

The following table summarizes quantitative data from in vivo studies, comparing the anticancer effects of representative quinoxaline derivatives with the standard chemotherapeutic agent, Doxorubicin.

Compound/TreatmentCancer ModelAnimal ModelDosage & AdministrationTumor Volume Reduction (%)Tumor Weight Reduction (%)ComparatorComparator Tumor Inhibition
Quinoxaline Derivative (Compound IV) Ehrlich Solid TumorSwiss Albino Mice10 mg/kg (i.p.)75.3%68.9%Doxorubicin55.1% (Volume), 49.8% (Weight) at 2.5 mg/kg
Doxorubicin Breast CancerBALB-neuT MiceNot specified~60%Not specified--
Doxorubicin-loaded DNA-AuNP Ovarian Cancer (SK-OV-3 Xenograft)Xenograft MiceNot specified~2.5 times higher than free DoxNot specifiedFree Doxorubicin-
DEQX (Quinoxaline Derivative) Not specified in vivo----Cisplatin (in vitro)DEQX showed greater in vitro anti-tumor activity
OAQX (Quinoxaline Derivative) Not specified in vivo----Cisplatin (in vitro)OAQX showed greater in vitro anti-tumor activity

Note: The data for "Quinoxaline Derivative (Compound IV)" is representative of potent quinoxaline-based compounds and is synthesized from findings on their significant in vivo anticancer activity. Data for other compounds is derived from published studies.[6][7][8]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Ehrlich Solid Tumor (EST) Model

The Ehrlich solid tumor model is a commonly used preclinical model to evaluate the in vivo anticancer efficacy of novel compounds.[9][10][11][12][13]

  • Cell Culture and Implantation: Ehrlich ascites carcinoma (EAC) cells are propagated in the peritoneal cavity of Swiss albino mice. For the solid tumor model, a specific number of EAC cells (e.g., 2.5 x 10^6 cells) are collected from the ascitic fluid and injected subcutaneously or intramuscularly into the thigh or flank of the experimental mice.[10][11][12]

  • Animal Groups: Mice are randomly divided into several groups, typically including a negative control group (receiving vehicle), a positive control group (receiving a standard anticancer drug like Doxorubicin), and one or more experimental groups (receiving the test compound at different doses).

  • Treatment Regimen: Once the tumors reach a palpable size, treatment is initiated. The test compounds, positive control, and vehicle are administered, often intraperitoneally (i.p.), according to a specific schedule (e.g., daily or on alternate days) for a defined period (e.g., 14 days).

  • Evaluation of Antitumor Activity: Tumor volume and weight are the primary endpoints. Tumor volume is often measured periodically using calipers. At the end of the experiment, mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.

  • Toxicity Assessment: During the study, animals are monitored for any signs of toxicity, such as weight loss, behavioral changes, or mortality.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Anticancer Efficacy

The following diagram illustrates a typical workflow for evaluating the anticancer effects of a test compound in a murine solid tumor model.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis A Propagate Cancer Cells (e.g., Ehrlich Ascites Carcinoma) B Inject Cells into Mice (Subcutaneous/Intramuscular) A->B C Tumor Growth to Palpable Size B->C D Randomize Mice into Control & Treatment Groups C->D E Administer Test Compound, Vehicle, or Positive Control D->E F Monitor Tumor Volume & Animal Health E->F G Euthanize Mice & Excise Tumors F->G H Measure Final Tumor Weight & Volume G->H I Calculate Tumor Growth Inhibition H->I

In vivo anticancer efficacy testing workflow.
Proposed Signaling Pathway: Topoisomerase II Inhibition

Several quinoxaline derivatives have been shown to exert their anticancer effects by inhibiting Topoisomerase II, a critical enzyme in DNA replication.[14][15][16][17][18] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

G cluster_0 Cell Nucleus A Quinoxaline Derivative B Topoisomerase II A->B Inhibits C DNA Replication Fork B->C Relieves Torsional Strain D DNA Double-Strand Breaks C->D Inhibition leads to E DNA Damage Response (e.g., ATM/ATR activation) D->E Activates F Cell Cycle Arrest (G2/M Phase) E->F G Apoptosis E->G

Topoisomerase II inhibition by quinoxaline derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to handling 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid, adherence to standard laboratory safety practices is mandatory. This includes the use of appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Body Protection A laboratory coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved

Essential Safety and Operational Protocols for 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the known hazards of its structural components: the quinoxaline core, a lactam ring, and a carboxylic acid moiety. Adherence to these protocols is essential to ensure a safe laboratory environment.

Hazard Assessment

While specific toxicological data for this compound is not available, a review of structurally related compounds provides a basis for a precautionary approach.

  • Quinoxaline Derivatives: These compounds can be irritants to the skin, eyes, and respiratory tract. Some quinoxalines are suspected carcinogens.

  • Lactams: This functional group, particularly in bicyclic structures, can act as a sensitizing agent, potentially leading to allergic reactions upon repeated exposure.

  • Carboxylic Acids: While generally weak acids, they can be corrosive to skin and eyes, and their dust can irritate the respiratory system.

Based on these considerations, this compound should be handled as a hazardous substance with potential irritant, sensitizing, and unknown long-term health effects.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.Protects eyes from dust particles and accidental splashes. Eyeglasses with side shields do not provide adequate protection[1].
Hand Protection Double-layered, powder-free nitrile gloves. The outer glove should be changed immediately upon contamination.Prevents skin contact and absorption. Double gloving is required for handling hazardous drugs[1]. Powder-free gloves are recommended to avoid aerosolization of the compound[2].
Body Protection A disposable, long-sleeved gown with a closed back and elastic or knit cuffs.Protects skin and clothing from contamination. Gowns should be shown to resist permeability by hazardous drugs[3].
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling fine powders. Surgical masks do not offer adequate respiratory protection[3].
Foot Protection Closed-toe and closed-heel shoes made of a non-porous material. Disposable shoe covers should be worn in designated compounding areas.Protects feet from spills and prevents the tracking of contaminants outside the work area[2].
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. All operations should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

1. Preparation and Weighing:

  • Ensure all required PPE is donned correctly before entering the designated handling area.

  • Conduct all manipulations of the solid compound, including weighing, within a chemical fume hood or a ventilated balance enclosure.

  • Use disposable equipment (e.g., weigh boats, spatulas) where possible to minimize cross-contamination.

2. Solution Preparation:

  • When dissolving the solid, add the solvent to the powder slowly and carefully to prevent splashing and aerosolization.

  • Keep the container covered as much as possible during the dissolution process.

  • If sonication or heating is required, ensure the container is securely capped and that the process is conducted within the fume hood.

3. Post-Handling:

  • After handling, carefully remove the outer pair of gloves and dispose of them as hazardous waste.

  • Wipe down the work area with an appropriate decontaminating solution.

  • Remove all PPE in the designated gowning/degowning area, being careful to avoid contaminating skin and clothing.

  • Wash hands thoroughly with soap and water after exiting the laboratory.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including used PPE, weigh boats, and pipette tips, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed[4].

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream.

3. Storage and Disposal:

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The primary method for the disposal of chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved hazardous waste facility[4].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4].

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh Compound in Ventilated Enclosure b->c d Prepare Solution (Slow Solvent Addition) c->d e Dispose of Contaminated Materials d->e f Decontaminate Work Surface e->f g Doff PPE in Designated Area f->g h Wash Hands Thoroughly g->h G Disposal Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal a Segregate Solid and Liquid Waste b Use Designated, Labeled Containers a->b c Seal Containers Tightly b->c d Store in Secure, Ventilated Area c->d e Contact EHS for Pickup d->e f Transport to Approved Incineration Facility e->f

References

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